molecular formula C6H9N3S B1296695 6-Methyl-2-(methylthio)pyrimidin-4-amine CAS No. 24888-93-5

6-Methyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1296695
CAS No.: 24888-93-5
M. Wt: 155.22 g/mol
InChI Key: VSWNFVWHRRUHMM-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWNFVWHRRUHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310504
Record name 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24888-93-5
Record name 24888-93-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-Methyl-2-(methylthio)pyrimidin-4-amine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the core synthetic strategy, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The most common and efficient synthesis of this compound is a three-step process commencing from the readily available starting material, 6-methyl-2-thiouracil. The pathway involves an initial S-methylation, followed by chlorination of the hydroxyl group, and concluding with an amination step.

  • Step 1: S-Methylation of 6-Methyl-2-thiouracil The synthesis begins with the selective methylation of the sulfur atom in 6-methyl-2-thiouracil. This is typically achieved using a methylating agent such as iodomethane in the presence of a base, like sodium hydroxide, to yield 6-Methyl-2-(methylthio)pyrimidin-4-ol.

  • Step 2: Chlorination of 6-Methyl-2-(methylthio)pyrimidin-4-ol The hydroxyl group at the 4-position of the pyrimidine ring is then converted to a chloro group. This transformation is commonly carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), yielding the intermediate 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

  • Step 3: Amination of 4-Chloro-6-methyl-2-(methylthio)pyrimidine The final step involves the nucleophilic substitution of the chloro group with an amino group. This is achieved by treating 4-Chloro-6-methyl-2-(methylthio)pyrimidine with ammonia or a source of ammonia, to produce the target compound, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathway.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1S-Methylation6-Methyl-2-thiouracil6-Methyl-2-(methylthio)pyrimidin-4-olIodomethane, Sodium HydroxideWater98%
2Chlorination6-Methyl-2-(methylthio)pyrimidin-4-ol4-Chloro-6-methyl-2-(methylthio)pyrimidinePhosphorus Oxychloride (POCl₃)N/A (POCl₃ as solvent)Moderate to High (Typical)
3Amination4-Chloro-6-methyl-2-(methylthio)pyrimidineThis compoundAmmonia (in Ethanol)EthanolModerate to High (Typical)

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

  • Materials:

    • 6-Methyl-2-thiouracil

    • Sodium hydroxide (NaOH)

    • Iodomethane (CH₃I)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in deionized water.

    • To this solution, add 6-methyl-2-thiouracil (1.0 equivalent) and stir at room temperature until complete dissolution is observed.

    • Slowly add iodomethane (1.2 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product precipitates out of the solution.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to afford 6-Methyl-2-(methylthio)pyrimidin-4-ol as a solid.

Step 2: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

  • Materials:

    • 6-Methyl-2-(methylthio)pyrimidin-4-ol

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, carefully add 6-Methyl-2-(methylthio)pyrimidin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (used as both reagent and solvent).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

    • The product will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

Step 3: Synthesis of this compound

  • Materials:

    • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

    • Ammonia solution (e.g., 7N in methanol or saturated ethanolic ammonia)

    • Ethanol (if not using a pre-made ammonia solution)

  • Procedure:

    • Dissolve 4-Chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as ethanol in a sealed pressure vessel.

    • Add an excess of the ammonia solution (e.g., 5-10 equivalents).

    • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • After cooling to room temperature, evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to give this compound.

Synthesis Pathway Visualization

Synthesis_Pathway Start 6-Methyl-2-thiouracil Intermediate1 6-Methyl-2-(methylthio)pyrimidin-4-ol Start->Intermediate1 CH₃I, NaOH / H₂O Intermediate2 4-Chloro-6-methyl-2-(methylthio)pyrimidine Intermediate1->Intermediate2 POCl₃, Reflux Product This compound Intermediate2->Product NH₃ / Ethanol, Heat

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Methyl-2-(methylthio)pyrimidin-4-amine (CAS Number: 24888-93-5), a heterocyclic organic compound with potential applications in pharmaceutical and agricultural research. This document collates available experimental and predicted data on its key physicochemical parameters, details relevant experimental protocols for their determination, and explores its potential biological significance and synthesis pathways. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The presence of a methyl group, a methylthio group, and an amino group on the pyrimidine ring of this particular molecule suggests the potential for diverse chemical interactions and biological activities. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective experimental studies, and developing it into a potential lead compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. Due to the limited availability of experimental data, some values are computationally predicted and should be interpreted with caution.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 24888-93-5--INVALID-LINK--
Molecular Formula C₆H₉N₃S--INVALID-LINK--
Molecular Weight 155.22 g/mol --INVALID-LINK--
Physical Form White to off-white powder or crystals--INVALID-LINK--
Boiling Point 322.7 °C at 760 mmHg (Predicted)--INVALID-LINK--
Melting Point Not available-
pKa Not available-
logP Not available-
Water Solubility Not available-

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for the experimental determination of key physicochemical properties are crucial for validating predicted values and ensuring data accuracy.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic functional groups like the amino-pyrimidine core, the pKa of its conjugate acid is determined.

Protocol: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a compound's bioavailability.

Protocol: Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of water or a buffer of a specific pH.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Potential Biological Activity and Synthesis

Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, the pyrimidine core is a well-known pharmacophore. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications. For instance, some pyrimidine derivatives have shown inhibitory activity against enzymes such as Dipeptidyl Peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment[1]. Others have been explored for their potential as antimicrobial and antifungal agents[2]. The structural similarity of this compound to these biologically active molecules suggests that it could be a valuable starting point for the development of new therapeutic agents. Further screening and biological assays are necessary to elucidate its specific pharmacological profile.

Synthesis Pathway

A common synthetic route to 4-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. For this compound, a plausible synthesis could start from a suitable β-ketoester and S-methylisothiourea.

SynthesisWorkflow reactant1 β-Ketoester (e.g., Ethyl acetoacetate) intermediate Condensation Reaction reactant1->intermediate reactant2 S-Methylisothiourea reactant2->intermediate product 6-Methyl-2-(methylthio)pyrimidin-4-ol intermediate->product amination Amination product->amination final_product This compound amination->final_product

References

In-Depth Technical Guide: 6-Methyl-2-(methylthio)pyrimidin-4-amine (CAS 24888-93-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-2-(methylthio)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. This document details its physicochemical properties, synthesis, spectroscopic data, and known biological relevance, presenting quantitative data in structured tables and outlining experimental protocols.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid.[1] It serves as a versatile building block in the synthesis of more complex molecules due to its reactive amine and methylthio groups. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24888-93-5[1]
Molecular Formula C₆H₉N₃S[2]
Molecular Weight 155.22 g/mol [2]
Appearance White to off-white powder or crystals[1]
Boiling Point 322.7°C at 760 mmHg[2]
Storage Temperature Refrigerator[1]

Synthesis

A logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start 6-Methyl-2-thiouracil Step1 S-Methylation Start->Step1 Intermediate 6-Methyl-2-(methylthio)pyrimidin-4-ol Step1->Intermediate Step2 Amination Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol (Intermediate)

This protocol is adapted from the synthesis of 6-methyl-4-hydroxy-2-methylthiopyrimidine.[3]

  • Materials:

    • 6-Methyl-2-thiouracil

    • Sodium hydroxide (NaOH)

    • Iodomethane (CH₃I)

    • Water

    • Ice

  • Procedure:

    • To a suspension of 6-methyl-2-thiouracil in water at room temperature, add a solution of sodium hydroxide and stir until the solid dissolves completely.

    • Slowly add iodomethane dropwise to the reaction mixture.

    • Continue stirring at room temperature for several hours.

    • The resulting solid precipitate is collected by filtration, washed with ice-cold water, and dried under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.

Step 2: Amination of 6-Methyl-2-(methylthio)pyrimidin-4-ol (Proposed)

A common method for the amination of a pyrimidin-4-ol involves its conversion to a 4-chloro intermediate, followed by nucleophilic substitution with ammonia or an amine.

  • Materials:

    • 6-Methyl-2-(methylthio)pyrimidin-4-ol

    • Phosphorus oxychloride (POCl₃) or other chlorinating agent

    • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

    • Appropriate solvent (e.g., dioxane, toluene)

  • Procedure (General Outline):

    • The 6-Methyl-2-(methylthio)pyrimidin-4-ol is refluxed with a chlorinating agent, such as phosphorus oxychloride, to produce the 4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate.

    • After removal of the excess chlorinating agent, the crude intermediate is dissolved in a suitable solvent.

    • An excess of an ammonia source is added, and the reaction mixture is heated in a sealed vessel or under reflux until the reaction is complete (monitored by TLC).

    • The reaction mixture is then cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.

Spectroscopic Data

Detailed spectroscopic data for this compound is not consistently available in the public domain. The following tables provide an estimation of the expected spectral characteristics based on the analysis of closely related pyrimidine derivatives.

Table 2: Predicted ¹H NMR Spectral Data

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
-CH₃ (on pyrimidine ring)Singlet2.2 - 2.4
-S-CH₃Singlet2.4 - 2.6
Pyrimidine-HSinglet5.8 - 6.2
-NH₂Broad Singlet6.5 - 7.5

Table 3: Predicted ¹³C NMR Spectral Data

CarbonApproximate Chemical Shift (δ, ppm)
-CH₃ (on pyrimidine ring)18 - 25
-S-CH₃12 - 15
C5 (pyrimidine ring)100 - 110
C4 (pyrimidine ring)160 - 165
C6 (pyrimidine ring)165 - 170
C2 (pyrimidine ring)170 - 175

Table 4: Predicted IR Spectral Data

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3100 - 3500 (two bands for primary amine)
C-H stretch (aromatic/aliphatic)2850 - 3100
C=N stretch (pyrimidine ring)1550 - 1650
N-H bend (amine)1580 - 1650
C-N stretch1250 - 1350

Table 5: Predicted Mass Spectrometry Data

Ionm/z
[M]⁺155
[M-CH₃]⁺140
[M-SCH₃]⁺108

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a well-known pharmacophore present in numerous therapeutic agents and agrochemicals.

Derivatives of this core structure have been investigated for a range of activities, including:

  • Anticonvulsant Activity: Modification of the pyrimidine core has led to the development of compounds with potential anticonvulsant properties.

  • Plant Growth Stimulation: Certain derivatives have shown promise as plant growth stimulants.[4][5]

  • Anticancer Activity: The pyrimidine nucleus is a common feature in many anticancer drugs, and derivatives of this compound have been explored for their potential in this area. Specifically, derivatives have been shown to have inhibitory activity on the cell proliferation of the A-431 cell line and on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase phosphorylation.[6]

The general mechanism of action for many pyrimidine-based bioactive molecules involves their interaction with key enzymes or receptors in signaling pathways. For instance, in cancer, they can act as kinase inhibitors, disrupting cell signaling pathways crucial for tumor growth and survival.

A simplified representation of a potential kinase inhibition pathway is shown below:

Kinase_Inhibition cluster_cell Cell Receptor Growth Factor Receptor (e.g., EGFR) Kinase Tyrosine Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling Compound Pyrimidine Derivative Compound->Kinase Inhibits ATP binding ATP ATP ATP->Kinase

Caption: Generalized kinase inhibition by a pyrimidine derivative.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., A-431)

    • Cell culture medium and supplements

    • 96-well plates

    • This compound or its derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors. Further investigation is warranted to fully elucidate its spectroscopic characteristics and explore its therapeutic and agrochemical potential.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 6-Methyl-2-(methylthio)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research. While the core molecule itself has not been reported to possess significant intrinsic biological activity, it serves as a versatile and crucial scaffold for the synthesis of a wide array of derivatives exhibiting potent and diverse biological effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and plant growth-regulating properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic and agricultural potential of this class of compounds.

Biological Activities of this compound Derivatives

The derivatization of the this compound core has led to the discovery of molecules with significant biological activities, which are broadly categorized below.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and tumor progression.

Several novel aminopyrimidine derivatives have been developed as potent inhibitors of Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication.[1] Overexpression of PLK4 is a hallmark of several cancers, making it an attractive therapeutic target.[1]

Certain pyrazolo[3,4-d]pyrimidine derivatives bearing the 6-methylthio group have demonstrated inhibitory activity against EGFR-TK phosphorylation.[2] The EGFR signaling pathway plays a critical role in cell proliferation and survival, and its dysregulation is frequently observed in various malignancies.[2]

Quantitative Data on Anticancer Activity

Derivative ClassTargetCancer Cell LineActivity Metric (IC50/EC50)Reference
Pyrimidin-2-amine DerivativesPLK4-IC50 = 0.0067 µM (for compound 8h)[1]
4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidinesEGFR-TKA-431Inhibitory activity on cell proliferation[2]
Aminopyrimidine DerivativesNot SpecifiedGlioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinomas, Colon CancerEC50s = 5–8 μM at 48h (for derivative 2a)[3]
Antimicrobial Activity

The structural framework of this compound has been utilized to synthesize derivatives with significant antibacterial and antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogens.

Novel 2-[[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl]thio]acetohydrazide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[4][5] The structure-activity relationship studies of these compounds have revealed that the nature of the substituent on the hydrazide fragment plays a crucial role in their microbial inhibition.[5]

Quantitative Data on Antimicrobial Activity

Derivative ClassMicroorganismActivity Metric (MIC)Reference
2-[[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl]thio]acetohydrazide derivativesE. coli, C. albicansVaries depending on the substituent[4]
Plant Growth Stimulant Properties

In the field of agriculture, derivatives of this compound have been investigated for their potential as plant growth regulators.

The synthesis of novel 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives has been reported, and these compounds have demonstrated growth stimulant properties.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives[6]
  • Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl azide (11): To a suspension of 2-((6-Methyl-2-(methylthio) pyrimidin-4-yl) oxy) acetohydrazide (3) (0.01 mol) in 30 mL of water, add 0.025 mol of NaNO2. Then, at 0°C, add 0.025 mol of acetic acid dropwise. Stir the mixture for a specified time, filter the precipitate, wash with water, and dry.

  • General procedure for the synthesis of N-substituted acetamides (12a-e): A mixture of compound 11 (0.01 mol), the corresponding amine (0.01 mol), and two drops of pyridine in 10 mL of toluene is heated at 100°C for 2 hours. After cooling, the precipitate is filtered, washed, and recrystallized.

In Vitro Anticancer Activity - MTT Assay[7][8][9]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution into each well.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Antimicrobial Susceptibility Testing - Broth Microdilution Method[10][11]
  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Plant Growth Regulator Bioassay[12][13][14]
  • Seed Sterilization and Germination: Surface sterilize seeds of the test plant (e.g., dwarf pea) and allow them to germinate.

  • Application of Test Compounds: Apply different concentrations of the test compounds to the shoot apex of the seedlings.

  • Incubation: Grow the seedlings under controlled environmental conditions for a specified period (e.g., one week).

  • Measurement: Measure the shoot height of the plants from the cotyledonary node to the highest visible node.

  • Data Analysis: Calculate the mean increment in shoot length for each treatment group and compare it with a control group.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Adaptor Binding PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrimidine Derivatives Inhibitor->EGFR Inhibition of TK Phosphorylation

Caption: Simplified EGFR Signaling Pathway and the inhibitory action of pyrimidine derivatives.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Master Regulator Centrosome_Amplification Centrosome Amplification (in Cancer) Centriole_Duplication->Centrosome_Amplification Overexpression Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumor_Progression Tumor Progression Genomic_Instability->Tumor_Progression Inhibitor Aminopyrimidine Derivatives Inhibitor->PLK4 Inhibition

Caption: The role of PLK4 in centriole duplication and cancer, and its inhibition by aminopyrimidine derivatives.

Experimental Workflow

in_vitro_anticancer_screening cluster_workflow In Vitro Anticancer Drug Screening Workflow start Start cell_culture 1. Cell Line Culture (e.g., A-431, MCF-7) start->cell_culture cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 4. Treatment of Cells cell_seeding->treatment compound_prep 3. Preparation of Pyrimidine Derivatives (Serial Dilutions) compound_prep->treatment incubation 5. Incubation (24-72 hours) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis 7. Data Analysis (Calculate IC50/EC50) viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro screening of anticancer compounds.

Conclusion

This compound has proven to be a highly valuable scaffold in the development of novel therapeutic and agricultural agents. The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to plant growth stimulation, underscore the significant potential of this chemical class. The continued exploration of new derivatives and a deeper understanding of their mechanisms of action will likely lead to the development of innovative drugs and agrochemicals to address pressing global challenges in health and food security. This guide serves as a foundational resource to stimulate further research and development in this promising area.

References

An In-depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs based on the 6-Methyl-2-(methylthio)pyrimidin-4-amine core. This pyrimidine scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents.

Introduction to the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic aromatic compound found in a variety of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1] In medicinal chemistry, the pyrimidine scaffold is a cornerstone for the design of novel therapeutic agents due to its ability to mimic the purine bases of ATP and interact with the hinge region of kinases.[2][3][4] The this compound structure, in particular, offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

Synthesis of the Core Structure and Derivatives

The synthesis of this compound and its analogs can be achieved through several established routes. A common strategy involves the initial construction of a substituted pyrimidine ring, followed by functional group interconversions.

General Synthetic Workflow

A prevalent method for synthesizing the pyrimidine core involves the condensation of a compound with an amidine structure (like thiourea) with a three-carbon compound (like ethyl acetoacetate).[5] Subsequent modifications, such as methylation and amination, yield the desired final products. The workflow below illustrates a generalized pathway for the synthesis and diversification of these derivatives.

G General Synthetic Workflow for Pyrimidine Derivatives cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification Thiourea Thiourea Core 6-Methyl-2-thiouracil Thiourea->Core EAA Ethyl Acetoacetate EAA->Core MethylatedCore 6-Methyl-2-(methylthio) pyrimidin-4-ol Core->MethylatedCore Methylation (e.g., CH3I) ChlorinatedCore 4-Chloro-6-methyl-2- (methylthio)pyrimidine MethylatedCore->ChlorinatedCore Chlorination (e.g., POCl3) FinalAmine 6-Methyl-2-(methylthio) pyrimidin-4-amine ChlorinatedCore->FinalAmine Amination (e.g., NH3) Derivative Substituted Derivatives (Analogs) FinalAmine->Derivative Further Reactions (e.g., Coupling, Substitutions)

Caption: General workflow for synthesizing the pyrimidine core and its derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 6-Methyl-4-hydroxy-2-methylthiopyrimidine [6] This protocol details the S-methylation of the thiouracil precursor.

  • Dissolve Sodium hydroxide (15.7 g, 381 mmol) in 500 mL of water with stirring at room temperature.

  • Add 6-Methyl-2-thiouracil (53.5 g, 369 mmol) and stir for 10 minutes until a clear solution is formed.

  • Slowly add Iodomethane (28.99 mL, 461 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4 hours.

  • Collect the resulting colorless solid via filtration.

  • Wash the solid with ice-cold water (2 x 100 mL).

  • Dry the product under vacuum at 60 °C to yield 6-methyl-4-hydroxy-2-methylthiopyrimidine (Yield: 98%).

Protocol 2.2.2: General Procedure for Nucleophilic Substitution [7] This protocol is for introducing various amine nucleophiles to a chlorinated pyrimidine intermediate.

  • To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the 4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate (1.0 eq) portion-wise.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the this compound scaffold have been investigated for a range of biological activities. The nature and position of substituents on the pyrimidine ring greatly influence their potency and selectivity.[1]

Anticancer Activity and Kinase Inhibition

The pyrimidine core is a well-established scaffold for designing kinase inhibitors.[4] Analogs of this compound have been evaluated as inhibitors of various protein kinases implicated in cancer.

Table 1: Kinase Inhibitory and Antiproliferative Activity of Pyrimidine Derivatives

Compound ID Target Kinase / Cell Line Activity Metric Potency (IC50/Ki) Reference
8h PLK4 IC50 0.0067 µM [8]
YLT-11 PLK4 IC50 22 nM (0.022 µM) [8]
VX680 PLK4 Ki 7.66 nM (0.0077 µM) [8]
Compound 2 Src Kinase IC50 220 nM (0.22 µM) [9]
Compound l MDA-MB-231 (Breast Cancer) IC50 27.6 µM [10]

| 2a, 2d, 2g | A-431 (Skin Cancer) | Inhibition | Active |[11] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Structure-Activity Relationship (SAR) for Kinase Inhibition:

  • Hinge Binding: The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase active site, mimicking the natural ligand ATP.[4]

  • Substituents at C2 and C6: The methylthio group at the C2 position and the methyl group at the C6 position often contribute to van der Waals interactions and can be modified to improve selectivity and potency.

  • Substituents on the 4-amino group: Modifications at this position are widely explored to extend into solvent-exposed regions or target specific sub-pockets of the kinase, significantly impacting activity. For instance, in a series of pyrazolo[3,4-d]pyrimidines, the addition of a 2-chloro-2-phenylethyl chain at the N1 position led to compounds with inhibitory activity against EGF receptor tyrosine kinase (EGFR-TK) phosphorylation.[11]

Inhibited Signaling Pathway: EGFR Several pyrimidine derivatives function by inhibiting receptor tyrosine kinases like EGFR. The activation of EGFR by its ligand (EGF) triggers downstream signaling cascades, such as the RAS/MAPK pathway, which promotes cell proliferation and survival. Inhibition of EGFR-TK blocks this entire cascade.

G Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrimidine Derivative Inhibitor->EGFR Blocks ATP Binding Site (Inhibits Phosphorylation) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of EGFR tyrosine kinase by a pyrimidine derivative.[11]

Antimicrobial Activity

Various derivatives incorporating the pyrimidine scaffold have demonstrated significant antimicrobial properties, including activity against bacteria and mycobacteria.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound Series Target Organism Activity Metric Potency Range (MIC) Reference
Pyrazolo[1,5-a]pyrimidin-7-amines M. tuberculosis MIC 1 - 7 µg/mL [12]
Pyridine-2-methylamine-4-aryl derivatives M. tuberculosis H37Rv MIC 0.5 - 1 µg/mL [13]

| N'-[1-(4-aminophenyl)ethylidene]...acetohydrazide | Bacteria | MIC | Potent |[14] |

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a compound that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • For antitubercular pyrazolo[1,5-a]pyrimidines, a 3-(4-fluoro)phenyl group combined with various 5-alkyl or 5-aryl substituents was found to be effective.[12]

  • In acetohydrazide derivatives, the nature of the substituent on the benzene ring attached to the hydrazide fragment significantly influences antimicrobial activity, with amino and hydroxyl groups showing increased potency.[14]

Plant Growth Regulation

Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have been identified as having plant growth stimulant properties.

Table 3: Plant Growth Stimulant Activity

Compound Series Activity Compared to Heteroauxin Reference
2-amino-substituted 6-methyl-pyrimidin-4-ols 46 - 93% [15]

| 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide derivatives | Growth-regulating properties |[16] |

Structure-Activity Relationship (SAR) for Plant Growth Regulation: The research indicates that O-substituted products synthesized from the sodium salts of 2-amino-substituted pyrimidin-4-ols show pronounced stimulating action on plant growth.[15] Further studies on acetohydrazide derivatives also confirmed growth-regulating activities.[16]

Key Experimental Assay Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Assay[14][17]

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.

Protocol for In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for measuring the inhibition of a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate peptide, and a buffer solution with necessary cofactors (e.g., MgCl2).

  • Compound Addition: Add varying concentrations of the test compound (e.g., pyrimidine derivative) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Measure: Stop the reaction and measure the amount of phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound core and its analogs represent a versatile and highly valuable scaffold in modern drug discovery and agrochemical research. The synthetic accessibility of this core allows for extensive structural diversification, leading to compounds with potent and selective biological activities. The data summarized herein demonstrate the potential of these derivatives as anticancer agents (particularly as kinase inhibitors), antimicrobials, and plant growth regulators. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate new, more effective agents based on this privileged pyrimidine structure.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the potential therapeutic targets related to the chemical scaffold of 6-Methyl-2-(methylthio)pyrimidin-4-amine. While this compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, its core pyrimidine structure is integral to a variety of potent enzyme inhibitors. This document details the therapeutic targets of derivatives synthesized from this precursor, presents quantitative data on their activity, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Role of this compound as a Synthetic Precursor

This compound is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry. The pyrimidine ring is a fundamental heterocycle found in nucleic acids and numerous clinically approved drugs, making its derivatives a rich source for drug discovery.[1] This compound, in particular, provides a versatile scaffold for the synthesis of various kinase inhibitors and other targeted therapeutic agents.[2] Its chemical structure allows for modifications at several positions, enabling the development of compounds with high affinity and selectivity for specific biological targets. Research has shown its utility in creating molecules with applications in oncology, inflammation, and infectious diseases.[2][3]

Potential Therapeutic Targets

The therapeutic potential of the this compound scaffold is primarily realized through its derivatives, which have been shown to target several key protein families, most notably protein kinases. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Protein Kinases

Derivatives of the this compound core have been synthesized and evaluated as inhibitors of several important protein kinases.[4] These include:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrazolo[3,4-d]pyrimidines synthesized from related precursors have demonstrated inhibitory activity against EGFR tyrosine kinase phosphorylation.[3] EGFR is a key target in various cancers.

  • Aurora Kinases: A series of nitroxide-labeled pyrimidines have been developed as potent inhibitors of Aurora A and Aurora B kinases, which are crucial for mitotic progression and are attractive targets for cancer therapy.[5]

  • Polo-like Kinase 4 (PLK4): Novel aminopyrimidine derivatives have shown high inhibitory activity against PLK4, a master regulator of centriole duplication, which is overexpressed in many cancers.[6]

  • Src Family Kinases: The pyrimidine core is a key feature in the discovery of potent pan-Src kinase inhibitors like Dasatinib, which are used in the treatment of chronic myelogenous leukemia.[7]

  • Monopolar Spindle 1 (MPS1) Kinase: The introduction of a methyl group on a related pyrido[3,4-d]pyrimidine core, a structure accessible from pyrimidine intermediates, has led to the discovery of potent and metabolically stable MPS1 inhibitors for cancer treatment.[8]

Other Potential Targets

Beyond kinases, the pyrimidine scaffold is present in molecules with other biological activities:

  • Antimicrobial Agents: Various derivatives have been synthesized and screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10]

  • Plant Growth Regulators: Certain acetohydrazide derivatives have been investigated for their plant growth-stimulating properties.[11][12]

Quantitative Data on Derivative Compounds

The following table summarizes the inhibitory activities of representative compounds derived from pyrimidine-based scaffolds, highlighting the potential of the core structure.

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrazolo[3,4-d]pyrimidinesEGFR-TK-A-431[3]
Nitroxide-labeled PyrimidinesAurora A9.3HeLa[5]
Nitroxide-labeled PyrimidinesAurora B2.8HeLa[5]
Aminopyrimidine DerivativesPLK46.7Breast Cancer Cells[6]
Thiazole-pyrimidine AminesSrc<1-[7]

Experimental Protocols

General Synthesis of a Pyrimidine-based Kinase Inhibitor

This protocol describes a general method for the synthesis of a substituted aminopyrimidine, a common core for many kinase inhibitors, starting from a chloropyrimidine intermediate.

  • Starting Material: 4-chloro-6-methyl-2-(methylthio)pyrimidine (a derivative of the title compound).

  • Reaction: The chloropyrimidine is reacted with a desired amine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Catalysis: The reaction is often facilitated by a base, such as potassium carbonate, to scavenge the HCl generated.

  • Reaction Conditions: The mixture is typically heated to 80°C for several hours to ensure the completion of the reaction.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents:

    • Recombinant human kinase enzyme.

    • Substrate peptide or protein.

    • ATP (Adenosine triphosphate).

    • Test compound (dissolved in DMSO).

    • Assay buffer.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by the addition of a stop solution.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of a compound on the proliferation of cancer cells.

  • Cell Culture: Cancer cell lines (e.g., HeLa, A-431) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start 6-Methyl-2-(methylthio) pyrimidin-4-amine synthesis Synthesis of Derivative Library start->synthesis purification Purification and Characterization synthesis->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay hit_id Hit Identification kinase_assay->hit_id cell_assay Cell-Based Proliferation Assay sar Structure-Activity Relationship (SAR) cell_assay->sar hit_id->cell_assay sar->synthesis adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: Drug discovery workflow for kinase inhibitors.

References

Discovery and history of 2,4,6-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 2,4,6-Substituted Pyrimidines

Introduction

The pyrimidine ring system is a fundamental heterocyclic scaffold in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1][2] Beyond their role in genetics, pyrimidine derivatives are found in vitamins like thiamine and folic acid and are crucial in numerous biological processes.[3][4] The synthetic versatility of the pyrimidine nucleus, particularly at the 2, 4, and 6 positions, has allowed medicinal chemists to develop a vast array of therapeutic agents. These positions are electron-deficient, making them susceptible to nucleophilic substitution and facilitating the synthesis of diverse derivatives.[1] This guide provides a comprehensive overview of the historical discovery, key synthetic milestones, and the evolution of 2,4,6-substituted pyrimidines as a privileged scaffold in drug development.

Discovery and Early History

While pyrimidine derivatives like alloxan and barbituric acid were known in the early 19th century, the systematic study of pyrimidines began in 1884 with Arthur Pinner.[1] Pinner was the first to synthesize pyrimidine derivatives by condensing amidines with ethyl acetoacetate, a reaction that laid the groundwork for what is now known as the Pinner pyrimidine synthesis.[1][5][6] He coined the name "pyrimidin" in 1885.[1]

The parent, unsubstituted pyrimidine ring was not prepared until 1900, when Gabriel and Colman synthesized it by first converting barbituric acid into 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1] This synthesis of an archetypal 2,4,6-substituted pyrimidine was a critical step, highlighting the reactivity of these positions and opening the door for further chemical exploration.

Core Synthetic Methodologies

The construction of the 2,4,6-substituted pyrimidine ring is primarily achieved through condensation and cyclization reactions. The Pinner synthesis remains a cornerstone method.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is a classical and highly effective [3+3] cycloaddition method for forming the pyrimidine ring.[7] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or an equivalent, such as a β-keto ester or β-diketone) with an amidine.[5][6][7] This reaction directly installs substituents at the 2, 4, and 6 positions of the pyrimidine core.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Amidine Amidine (N-C-N source) Condensation Condensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (C-C-C source) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 2,4,6-Substituted Pyrimidine Cyclization->Product

General workflow for the Pinner pyrimidine synthesis.

Experimental Protocol: General Pinner Synthesis

This protocol provides a generalized framework for the synthesis of 2,4,6-substituted pyrimidines via the Pinner reaction.

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Amidine : Add the amidine hydrochloride salt (1.1 eq) and a base (e.g., sodium ethoxide, potassium carbonate, 1.2 eq) to the mixture. Alternatively, the free amidine base can be used directly.

  • Reaction Condition : Heat the reaction mixture to reflux (typically 60-100°C) and stir for a period ranging from 4 to 24 hours.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,4,6-substituted pyrimidine.[8]

Synthesis from Chalcones

Another prevalent method for synthesizing 2,4,6-trisubstituted pyrimidines involves a two-step process starting from chalcones.

  • Step 1: Claisen-Schmidt Condensation : An appropriately substituted acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH) to form a chalcone derivative.[9][10]

  • Step 2: Cyclization with Guanidine : The resulting chalcone is then reacted with guanidine hydrochloride in a basic alcoholic solution. The guanidine acts as the N-C-N source, cyclizing with the α,β-unsaturated ketone system of the chalcone to yield the 2-amino-4,6-diarylpyrimidine.[9][10][11]

G cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrimidine Formation Acetophenone Substituted Acetophenone Condensation Claisen-Schmidt Condensation Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Reaction Chalcone->Cyclization Guanidine Guanidine Hydrochloride Guanidine->Cyclization Pyrimidine 2-Amino-4,6-diaryl Pyrimidine Cyclization->Pyrimidine

Two-step synthesis of 2,4,6-trisubstituted pyrimidines from chalcones.

Therapeutic Significance and Applications

The 2,4,6-substituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[2][3] The ability to readily modify the substituents at these three key positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold."

G cluster_apps Therapeutic Applications Core 2,4,6-Substituted Pyrimidine Core Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Antiviral Antiviral (e.g., HIV) Core->Antiviral Cardiovascular Cardiovascular (e.g., Antihypertensive) Core->Cardiovascular CNS CNS Agents (e.g., Sedatives) Core->CNS

Diverse therapeutic applications of the 2,4,6-substituted pyrimidine scaffold.
Anticancer Activity

Numerous 2,4,6-substituted pyrimidines have been investigated as anticancer agents.[11] Their mechanism often involves the inhibition of protein kinases, which are critical for cell signaling and proliferation. For example, compounds with aryl substituents at the C4 and C6 positions have shown potent antiproliferative effects against various cancer cell lines.[11]

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
2-Amino-4,6-diarylpyrimidinesChronic Myeloid Leukemia (K562)Varies by substitution[11]
Triphenyl substituted pyrimidinesBreast (MDA-MB-231), Colon (HCT-116)Low to sub-micromolar[11]
Anti-inflammatory and Analgesic Activity

Researchers have successfully synthesized novel 2,4,6-trisubstituted pyrimidines with significant anti-inflammatory and analgesic properties. In one study, chalcone-derived pyrimidines were evaluated, and several compounds showed potency comparable to the standard drug, ibuprofen.[9]

Compound IDR Group at C6Anti-inflammatory Activity (% inhibition)Analgesic Activity (% protection)Reference
5b 2,4-dichlorophenyl68.465.2[9]
5d 3-bromophenyl65.862.1[9]
Ibuprofen (Standard)71.168.7[9]
Antimicrobial and Antiviral Agents

The pyrimidine core is present in many established antiviral drugs, including the HIV medication Zidovudine.[1][3] Furthermore, novel synthetic derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[2]

Compound ClassTargetActivity (IC₅₀ / MIC)Reference
Pyrazolone-pyrimidine hybridsS. aureus, E. coli, R. oryzae0.0029 - 0.0328 µM[3]
2-Phenyl-4,6-diarylpyrimidinesVarious bacteria and fungiComparable to standard drugs[10]
Cardiovascular Drugs

A prominent example of a 2,4,6-substituted pyrimidine in cardiovascular medicine is Minoxidil . Originally developed as an antihypertensive drug, it is a 2,4-diamino-6-piperidinopyrimidine 3-oxide.[12] Its vasodilatory effect is mediated by the opening of potassium channels.

Conclusion and Future Outlook

From Pinner's initial synthesis in the 1880s to the development of modern kinase inhibitors, the journey of 2,4,6-substituted pyrimidines is a testament to their enduring importance in chemical and medical science. The synthetic accessibility and the capacity for structural diversification at the 2, 4, and 6 positions have cemented the pyrimidine ring as a privileged scaffold in drug discovery. Future research will likely focus on leveraging novel catalytic methods for more efficient and environmentally friendly syntheses, exploring new biological targets, and developing highly selective agents for personalized medicine. The rich history and proven track record of this versatile molecule ensure that it will remain a focal point of innovation for researchers, scientists, and drug development professionals for years to come.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed methodologies for determining the solubility and stability of 6-Methyl-2-(methylthio)pyrimidin-4-amine. While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this document offers a robust framework for its characterization. By presenting data on structurally related analogs and outlining detailed experimental protocols, this guide serves as an essential resource for researchers engaged in the development of pyrimidine-based compounds.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleobases and therapeutic agents. The solubility and stability of such compounds are critical parameters that influence their biological activity, formulation, and overall developability. This guide aims to provide a thorough understanding of these properties for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₉N₃S[1]
Molecular Weight 155.22 g/mol [2]
Appearance White to off-white powder or crystals[2]
Storage Temperature Refrigerator[2]
Purity 95%[2]

Solubility Profile

Table 2: Molar Solubility of 2-Aminopyrimidine in Various Solvents at 298.15 K

SolventMolar Solubility (x₁)
Cyclopentanone> Cyclohexanone
Cyclohexanone> Ethyl formate
Ethyl formate> Methanol
Methanol> Ethyl acetate
Ethyl acetate> Butanone
Butanone> Methyl acetate
Methyl acetate> Acetone
Acetone> n-Propanol
n-Propanol> Ethanol
Ethanol> 2-Pentanone
2-Pentanone> n-Butanol
n-Butanol> Isobutanol
Isobutanol> Isopropanol
Isopropanol> Isopentanol
Isopentanol> n-Pentanol
n-Pentanol> Acetonitrile

Source: Adapted from data presented in the Journal of Chemical & Engineering Data.

Stability Profile

Detailed stability data, including degradation pathways and kinetics for this compound, has not been extensively reported. However, pyrimidine derivatives can be susceptible to several degradation mechanisms:

  • Hydrolysis: The amino and methylthio groups may be susceptible to hydrolysis under acidic or basic conditions, although the pyrimidine ring itself is generally stable.

  • Oxidation: The sulfur atom in the methylthio group is a potential site for oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions in compounds with chromophores like the pyrimidine ring.

Forced degradation studies are essential to identify the potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

5.1.1. Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (UV-transparent for UV detection method)

    • Plate shaker

    • Nephelometer or UV/Vis plate reader

  • Procedure:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

    • Add 198 µL of PBS (pH 7.4) to each well.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of the solutions using a nephelometer or measure the absorbance at a predetermined wavelength after centrifugation and transfer of the supernatant to a new plate.

    • A calibration curve is constructed using solutions of known concentrations to determine the solubility.

5.1.2. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

  • Materials:

    • This compound (solid)

    • Selected aqueous and organic solvents

    • Glass vials with screw caps

    • Thermostatically controlled shaker

    • Centrifuge

    • HPLC system with a suitable detector (e.g., UV)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or heat gently.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis:

    • Samples from each stress condition are analyzed by a suitable HPLC method, preferably with a PDA or MS detector to identify and characterize the degradation products. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock Solution in DMSO dispense_stock Dispense 2 µL of Stock into 96-well Plate prep_stock->dispense_stock add_buffer Add 198 µL of PBS (pH 7.4) dispense_stock->add_buffer shake Shake for 2 hours at RT add_buffer->shake measure Measure Turbidity (Nephelometry) or Absorbance (UV/Vis) shake->measure calculate Calculate Solubility from Calibration Curve measure->calculate

Caption: Workflow for Kinetic Solubility Determination.

G Thermodynamic Solubility (Shake-Flask) Workflow add_excess Add Excess Solid to Solvent in Vial equilibrate Shake at Constant Temperature for 24-48h add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Withdraw and Dilute Supernatant centrifuge->supernatant quantify Quantify by HPLC supernatant->quantify result Determine Equilibrium Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

G Forced Degradation Study Workflow start Test Compound (this compound) stress_conditions Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Dry Heat) stress_conditions->thermal photo Photostability (UV/Vis Light) stress_conditions->photo analyze Analyze by Stability-Indicating HPLC-PDA/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Identify and Characterize Degradation Products analyze->characterize pathways Elucidate Degradation Pathways characterize->pathways

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be published, this technical guide provides researchers with the necessary tools and methodologies to perform a comprehensive characterization. The provided experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, offer a clear path for generating the critical data required for the advancement of drug discovery and development projects involving this and related pyrimidine derivatives. The information on the analogous compound, 2-aminopyrimidine, serves as a useful benchmark for these future studies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with the 6-Methyl-2-(methylthio)pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to a multitude of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The functionalization of the pyrimidine ring allows for the synthesis of diverse chemical libraries essential for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the core structure.[3][4]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of a halogenated 6-Methyl-2-(methylthio)pyrimidin-4-amine derivative with various organoboron reagents. For a successful Suzuki coupling, a halide or triflate leaving group is necessary on the pyrimidine ring. This protocol will assume the use of a 5-bromo-6-methyl-2-(methylthio)pyrimidin-4-amine as the electrophilic coupling partner, a common strategy for functionalizing this position. The methodologies described herein are adaptable for both conventional heating and modern microwave-assisted synthesis, providing a robust framework for generating novel compounds for screening and lead optimization.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between a 5-halo-6-methyl-2-(methylthio)pyrimidin-4-amine and an organoboronic acid or ester in the presence of a base.

Scheme 1: Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-amine

Where 'Ar' represents a variety of aryl or heteroaryl groups.

Data Presentation: Optimization of Reaction Conditions

Successful Suzuki-Miyaura coupling relies on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize typical conditions and provide a starting point for optimization.

Table 1: Screening of Catalysts and Bases

Entry Palladium Catalyst (mol%) Base (equivalents) Solvent System Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ (5) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 100 12 65
2 Pd(PPh₃)₄ (5) K₃PO₄ (2.5) 1,4-Dioxane/H₂O (4:1) 100 12 78
3 Pd(dppf)Cl₂ (3) Cs₂CO₃ (2.0) 1,4-Dioxane 100 8 85

| 4 | Pd(OAc)₂ (3) + SPhos (6) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 10 | 82 |

Yields are hypothetical and based on typical outcomes for similar substrates. Optimization is recommended for each specific substrate combination.

Table 2: Substrate Scope with Optimized Conditions (Conditions: Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 eq.), 1,4-Dioxane, 100 °C, 8h)

EntryArylboronic Acid (Ar-B(OH)₂)ProductExpected Yield (%)
1Phenylboronic acid6-Methyl-5-phenyl-2-(methylthio)pyrimidin-4-amine88
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine92
34-Trifluoromethylphenylboronic acid6-Methyl-5-(4-(trifluoromethyl)phenyl)-2-(methylthio)pyrimidin-4-amine75
4Pyridin-3-ylboronic acid6-Methyl-5-(pyridin-3-yl)-2-(methylthio)pyrimidin-4-amine79
5Thiophen-2-ylboronic acid6-Methyl-5-(thiophen-2-yl)-2-(methylthio)pyrimidin-4-amine81

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol outlines a standard procedure using conventional heating under an inert atmosphere.

Materials:

  • 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-amine (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)[2]

  • Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.)[4]

  • 1,4-Dioxane (8 mL) and Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add 5-bromo-6-methyl-2-(methylthio)pyrimidin-4-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.[4]

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Microwave-Assisted Method

This protocol provides an accelerated synthesis using a dedicated microwave reactor.[5]

Materials:

  • 5-Bromo-6-methyl-2-(methylthio)pyrimidin-4-amine (0.5 mmol, 1.0 eq.)

  • Arylboronic acid (0.6 mmol, 1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 eq.)

  • Degassed 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 5-bromo-6-methyl-2-(methylthio)pyrimidin-4-amine (0.5 mmol), the arylboronic acid (0.6 mmol), Cs₂CO₃ (1.0 mmol), and Pd(dppf)Cl₂ (0.015 mmol).[5]

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring.[5]

  • After the reaction, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L2-X Intermediate OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_Ar R-Pd(II)L2-Ar Intermediate Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar (Coupled Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd ArBOH2 Ar-B(OH)2 (Boronic Acid) + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow arrow -> A 1. Reagent Addition (Pyrimidine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B arrow1 arrow1 C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Quench, Extraction, Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for a Suzuki coupling experiment.

Applications in Drug Development

The this compound core is a valuable starting point for creating compounds with potential therapeutic applications. The introduction of diverse aryl and heteroaryl groups via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[4] Functionalization at the 5-position can modulate binding affinity and selectivity for specific kinase targets.

  • Modulation of Physicochemical Properties: The "magic methyl" effect, where the addition of a methyl group can significantly improve metabolic stability or binding affinity, is a well-known concept in drug design.[6] The 6-methyl group on the pyrimidine core may confer advantageous pharmacokinetic properties, potentially blocking sites of metabolism.[7]

  • Scaffold for Library Synthesis: The robust and high-yielding nature of the Suzuki-Miyaura coupling makes it ideal for parallel synthesis and the creation of large compound libraries. This enables high-throughput screening to identify initial hits for new drug discovery programs.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the this compound scaffold. By employing a halogenated intermediate and carefully selecting the reaction parameters, researchers can efficiently synthesize a wide array of novel 5-aryl pyrimidine derivatives. The protocols provided offer a solid foundation for both small-scale synthesis and larger library generation, accelerating the discovery of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly in the construction of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug discovery, as the pyrimidine scaffold is a core structural motif in a vast number of biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to efficiently and selectively introduce amino functionalities onto substituted pyrimidines allows for the rapid generation of diverse compound libraries for lead optimization and the synthesis of complex drug candidates.

These application notes provide detailed protocols and a summary of reaction conditions for the Buchwald-Hartwig amination of various substituted pyrimidines, including chloro- and bromopyrimidines, with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of substituted pyrimidines involves the reaction of a halopyrimidine (typically a chloro- or bromopyrimidine) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the halopyrimidine to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-heteroaryl pyrimidine and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of various substituted pyrimidines. This data is intended to serve as a guide for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 2-Halopyrimidines

EntryPyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineAnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Dioxane1001285
22-BromopyrimidineMorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene100892
32-Chloro-4-phenylpyrimidineBenzylamine[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₃PO₄ (2)t-BuOH801678
42-ChloropyrimidineN-MethylanilinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (1.5)THF701088

Table 2: Buchwald-Hartwig Amination of 4-Halopyrimidines

EntryPyrimidine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromopyrimidinePiperidinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene1101295
24-Chloropyrimidine4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001882
34-Bromo-6-methylpyrimidineCyclohexylaminePd₂(dba)₃ (1)DavePhos (2)Cs₂CO₃ (1.5)Dioxane902489
44-ChloropyrimidineIndolePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Toluene1001675

Table 3: Buchwald-Hartwig Amination of Dihalopyrimidines

EntryPyrimidine SubstrateAmine (equiv)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product (Yield %)
12,4-DichloropyrimidineAniline (1.1)Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene8062-Chloro-4-(phenylamino)pyrimidine (85%)
22,4-DichloropyrimidineMorpholine (2.2)Pd₂(dba)₃ (3)Xantphos (6)Cs₂CO₃ (3)Dioxane110242,4-Dimorpholinopyrimidine (90%)
35-Bromo-2-chloropyrimidineBenzylamine (1.1)Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)THF70125-Bromo-2-(benzylamino)pyrimidine (78%)
44,6-DichloropyrimidinePiperidine (1.1)Pd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)Dioxane9084-Chloro-6-(piperidin-1-yl)pyrimidine (91%)

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine

This generalized protocol can be adapted for a wide range of substituted pyrimidines and amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Substituted halopyrimidine

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene, THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halopyrimidine (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Addition of Base and Reagents: Add the base (1.4-2.0 mmol) to the Schlenk tube. If the amine is a solid, it can be added at this stage.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (5-10 mL) via syringe. If the amine is a liquid, add it (1.1-1.5 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Amination_Workflow start Start setup Reaction Setup: - Halopyrimidine - Pd Catalyst - Ligand - Base start->setup reagents Add Anhydrous Solvent & Amine under Inert Atmosphere setup->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter monitoring->workup Complete purification Purification: - Extraction - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of substituted pyrimidines.

Simplified Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L-Pd(II)-(Pyr)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [L-Pd(II)-(Pyr)-(NHR₂)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)-(Pyr)-(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Pyr-NR₂ reductive_elimination->product halopyrimidine Pyr-X halopyrimidine->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them highly attractive scaffolds in drug discovery.[1][2][3] Their therapeutic potential is vast, with applications in oncology, inflammation, and metabolic diseases.[4] High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, facilitating the rapid assessment of large compound libraries to identify "hit" molecules that modulate the activity of a specific biological target.[4] This document offers detailed application notes and protocols for a variety of HTS assays tailored for the screening of pyrimidine derivatives, with a focus on kinase inhibition, and anticancer and anti-inflammatory effects.

I. Biochemical Assays for Kinase Inhibition

Many pyrimidine derivatives have been identified as potent inhibitors of kinases, a large family of enzymes that are crucial in cellular signaling.[4] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer.[4] HTS assays are fundamental in the discovery of selective kinase inhibitors.[4]

A. Fluorescence-Based Kinase Assay

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced, a universal product of the kinase reaction. The ADP concentration is determined using a coupled enzyme system that ultimately generates a fluorescent signal.[4] This method is cost-effective and suitable for large-scale screening of kinase inhibitors.[5]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for PIM-1

This protocol is adapted from established methods for TR-FRET based kinase assays.[4]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.[4]

  • PIM-1 Kinase Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer to the desired 2X final concentration.[4]

  • Substrate/ATP Solution: A biotinylated peptide substrate and ATP are diluted in Kinase Buffer to a 2X final concentration.[4]

  • Pyrimidine Derivatives (Test Compounds): Serially diluted in DMSO and then further diluted in Kinase Buffer to a 4X final concentration.[4]

  • Detection Reagents: HTRF® detection reagents, such as a Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin, are diluted in Detection Buffer.[4]

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound solution to the wells.[4]

  • Add 10 µL of the 2X PIM-1 kinase solution to each well.[4]

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[4]

  • Incubate the plate at room temperature for 60 minutes.[4]

  • Stop the reaction and begin detection by adding 10 µL of the HTRF® detection reagent mixture to each well.[4]

  • Incubate the plate at room temperature for 60 minutes, protected from light.[4]

  • Read the plate on a TR-FRET compatible plate reader.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

Compound ID/SeriesTarget KinaseIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidine 3bProtein Kinase21[6]
Thiazolo[4,5-d]pyrimidine 3dProtein Kinase17[6]

G prep Reagent Preparation (Kinase, Substrate, ATP, Compound) dispense_comp Dispense 4X Compound (5 µL) prep->dispense_comp dispense_kin Add 2X Kinase (10 µL) dispense_comp->dispense_kin start_rxn Add 2X Substrate/ATP (5 µL) to Initiate dispense_kin->start_rxn incubate_rxn Incubate at RT (60 min) start_rxn->incubate_rxn stop_detect Add Detection Reagents (10 µL) incubate_rxn->stop_detect incubate_detect Incubate at RT (60 min, dark) stop_detect->incubate_detect read Read TR-FRET Signal incubate_detect->read

Caption: Kinase Signaling Pathway and Inhibition.

II. Cell-Based Assays for Anticancer and Anti-inflammatory Activity

Cell-based assays are critical for assessing the efficacy of pyrimidine derivatives in a more physiologically relevant context. T[4]hese assays can measure various endpoints, including cytotoxicity, cell proliferation, and the modulation of specific signaling pathways.

[4][7]#### A. Cytotoxicity/Antiproliferative Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a general method for evaluating the cytotoxicity of pyrimidine derivatives against cancer cell lines.

[4][6]1. Reagent Preparation:

  • MTT Solution: 5 mg/mL MTT in sterile PBS. *[4] Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

[4]2. Assay Procedure (96-well plate format):

  • Seed cells in a 96-well plate and incubate overnight. 2[4]. Treat the cells with a range of concentrations of the pyrimidine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls. 3[4]. After the incubation period, add 10 µL of the MTT solution to each well. 4[4]. Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation. 5[4]. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Presentation: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays

Compound ID/SeriesCell LineAssay TypeIC50 (µM)Reference
Indazol-pyrimidine 4fMCF-7 (Breast Cancer)MTT Assay1.629
Indazol-pyrimidine 4iMCF-7 (Breast Cancer)MTT Assay1.841
Aminopyrimidine 2aGlioblastoma, TNBC, Oral Squamous, Colon CancerProliferation Assay4 - 8
Pyridothienopyrimidinone 7aMCF-7, HCT116, PC3Cytotoxicity Assay1.18
Chromenopyrimidine 3MCF-7, HepG2, A549MTT Assay1.61 - 2.02
Thiazolo[4,5-d]pyrimidine 3bPC3 (Prostate Cancer)MTT Assay21
Thiazolo[4,5-d]pyrimidine 3dPC3 (Prostate Cancer)MTT Assay17

Workflow for a Cell-Based MTT Assay

G Workflow of a Cell-Based MTT Assay seed Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed->incubate_overnight treat Treat with Pyrimidine Derivatives incubate_overnight->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs

Caption: Workflow of a Cell-Based MTT Assay.

B. Anti-inflammatory Assays

Pyrimidine derivatives have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways such as the NF-κB and JAK/STAT pathways.

[4][8]Principle: Reporter gene assays are commonly used to measure the activity of these pathways. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a specific transcription factor (e.g., NF-κB or STAT). Inhibition of the signaling pathway by a pyrimidine derivative results in a decrease in reporter gene expression and, consequently, a decrease in the luminescence signal.

Experimental Protocol: NF-κB Reporter Assay

1. Cell Line and Reagents:

  • A stable cell line expressing a luciferase reporter gene driven by an NF-κB response element.

  • Cell culture medium and supplements.

  • An inflammatory stimulus (e.g., TNF-α or LPS).

  • Pyrimidine derivative library.

  • Luciferase assay reagent.

2. Assay Procedure (96-well or 384-well plate format):

  • Seed the reporter cell line in plates and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the pyrimidine derivatives for a specified time (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence signal using a luminometer.

JAK/STAT Signaling Pathway and its Inhibition

G JAK/STAT Signaling and Inhibition cluster_0 Extracellular cluster_1 Intracellular Signaling cluster_2 Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Target Gene Expression Inhibitor Pyrimidine Derivative Inhibitor->JAK

Caption: JAK/STAT Signaling and Inhibition.

References

Application Notes and Protocols for Cell-based Assays Involving 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Methyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative with potential applications in drug discovery and development. The pyrimidine scaffold is a core structure in many biologically active compounds, including kinase inhibitors and anti-inflammatory agents. These application notes provide detailed protocols for a series of cell-based assays to evaluate the potential efficacy of this compound as a therapeutic agent. The described assays will enable the characterization of its cytotoxic effects, impact on cell proliferation, and its potential mechanism of action through the inhibition of key cellular signaling pathways.

Data Presentation

The quantitative data generated from the following experimental protocols should be meticulously recorded and summarized in tables for clear interpretation and comparative analysis.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound (µM)Staurosporine (µM)
A549 (Lung Carcinoma)[Insert IC50 Value][Insert IC50 Value]
HCT116 (Colon Carcinoma)[Insert IC50 Value][Insert IC50 Value]
MCF-7 (Breast Carcinoma)[Insert IC50 Value][Insert IC50 Value]
PC-3 (Prostate Carcinoma)[Insert IC50 Value][Insert IC50 Value]

Table 2: Cell Proliferation Inhibition by this compound (GI50 Values)

Cell LineThis compound (µM)
A549[Insert GI50 Value]
HCT116[Insert GI50 Value]
MCF-7[Insert GI50 Value]
PC-3[Insert GI50 Value]

Table 3: Apoptosis Induction by this compound (% Apoptotic Cells)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control (0.1% DMSO)[Insert Value]
0.1[Insert Value]
1[Insert Value]
10[Insert Value]
Staurosporine (1 µM)[Insert Value]

Table 4: Cell Cycle Analysis of Cells Treated with this compound (% of Cells in Each Phase)

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (0.1% DMSO)[Insert Value][Insert Value][Insert Value]
1[Insert Value][Insert Value][Insert Value]
10[Insert Value][Insert Value][Insert Value]
Nocodazole (100 ng/mL)[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Staurosporine (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound and staurosporine in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay measures the number of viable cells based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases.[4]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • WST-1 reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[4]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[4]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.[4]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[4]

Mandatory Visualization

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine This compound Pyrimidine->RAF Pyrimidine->PI3K

Caption: Hypothetical inhibition of RAF and PI3K signaling pathways by this compound.

Experimental Workflow Diagram

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Interpretation A1 Cell Seeding (Multiple Cancer Cell Lines) A2 Treatment with This compound (Dose-Response) A1->A2 A3 Cell Viability Assay (MTT/WST-1) A2->A3 A4 Determine IC50/GI50 Values A3->A4 B1 Apoptosis Assay (Annexin V/PI Staining) A4->B1 B2 Cell Cycle Analysis (PI Staining) A4->B2 B3 Kinase Inhibition Assay (Biochemical or Cell-based) A4->B3 C1 Quantitative Data Summary (Tables) B1->C1 B2->C1 B3->C1 C2 Pathway Analysis C1->C2 C3 Lead Compound Identification C2->C3

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-amine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of 6-Methyl-2-(methylthio)pyrimidin-4-amine analogs. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[1] The strategic modification of substituents on the pyrimidine ring can significantly influence their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Introduction

The this compound core represents a key pharmacophore in medicinal chemistry. Analogs of this structure are explored for their potential to modulate the activity of various biological targets, including protein kinases and other enzymes crucial for cellular signaling. Understanding the structure-activity relationship is critical for the rational design of potent and selective drug candidates.[2] This document outlines the synthetic route to generate a library of analogs and the subsequent biological evaluation to establish a comprehensive SAR profile.

Synthetic Protocols

The following protocols describe a general method for the synthesis of this compound and its analogs. The synthesis is a multi-step process starting from commercially available reagents.

Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

A common precursor for the target compounds is 6-Methyl-2-(methylthio)pyrimidin-4-ol.

Materials:

  • 6-Methyl-2-thiouracil

  • Sodium hydroxide (NaOH)

  • Iodomethane (CH₃I)

  • Water

  • Ice

Procedure:

  • Dissolve sodium hydroxide in water with stirring in a round-bottom flask.

  • To this solution, add 6-methyl-2-thiouracil portion-wise and continue stirring until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath.

  • Slowly add iodomethane dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, a solid precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-2-(methylthio)pyrimidin-4-ol.[3]

Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

The hydroxyl group at the 4-position is then converted to a chloro group to facilitate nucleophilic substitution.

Materials:

  • 6-Methyl-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a fume hood, carefully add 6-methyl-2-(methylthio)pyrimidin-4-ol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Synthesis of this compound Analogs

The final step involves the amination of the 4-chloro intermediate. A variety of amines can be used to generate a library of analogs for SAR studies.

Materials:

  • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

  • Desired primary or secondary amine (e.g., ammonia for the parent compound, or various substituted amines)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine)

Procedure:

  • Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine in a suitable solvent in a pressure vessel.

  • Add an excess of the desired amine and a base.

  • Seal the vessel and heat the reaction mixture at an elevated temperature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.

Structure-Activity Relationship (SAR) Studies

The synthesized analogs should be evaluated for their biological activity against a specific target or in a relevant cellular assay. The quantitative data obtained from these assays are crucial for establishing the SAR.

Data Presentation

The following table presents example data for a series of 2,4,6-substituted pyrimidine derivatives, illustrating how to structure the results for easy comparison. The specific biological target and assay conditions should always be clearly stated.

Compound IDR¹ (at C2)R² (at C4)R³ (at C6)Biological TargetIC₅₀ (µM)
1a -SCH₃-NH₂-CH₃Kinase X5.2
1b -SCH₃-NH-cyclopropyl-CH₃Kinase X2.8
1c -SCH₃-NH-phenyl-CH₃Kinase X8.1
1d -OCH₃-NH₂-CH₃Kinase X15.6
1e -Cl-NH₂-CH₃Kinase X1.5

This table is a representative example. The data presented is hypothetical and for illustrative purposes only. Actual experimental data should be substituted.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrimidine-based inhibitors.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrimidine Analog (e.g., 6-Methyl-2-(methylthio) pyrimidin-4-amine analog) Inhibitor->MEK

Caption: A simplified diagram of the MAPK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of the pyrimidine analogs.

Experimental_Workflow Start Starting Materials: 6-Methyl-2-thiouracil, Amines Step1 Step 1: Synthesis of 6-Methyl-2-(methylthio) pyrimidin-4-ol Start->Step1 Step2 Step 2: Chlorination to 4-Chloro-6-methyl-2- (methylthio)pyrimidine Step1->Step2 Step3 Step 3: Amination to Synthesize Analogs Step2->Step3 Purification Purification and Characterization (NMR, MS, HPLC) Step3->Purification BioAssay Biological Evaluation (e.g., Kinase Assay) Purification->BioAssay SAR SAR Analysis and Lead Optimization BioAssay->SAR

Caption: Workflow for synthesis and SAR studies of pyrimidine analogs.

References

Application Note and Protocols for the Purification of 6-Methyl-2-(methylthio)pyrimidin-4-amine using Analytical and Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various bioactive molecules. Ensuring the purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of such compounds. This document provides detailed analytical and preparative HPLC methods for this compound, including protocols for method development, analysis, and purification.

Analytical HPLC Method Development

The analysis of pyrimidine derivatives is commonly performed using reversed-phase HPLC.[1][2] A C18 column is a suitable starting point, with a mobile phase consisting of a mixture of water and acetonitrile. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution by controlling the ionization of the analyte.

A typical starting point for analytical method development would be a gradient elution to determine the approximate retention time of the compound of interest and to get an overview of any impurities present. Based on the retention time, an isocratic method can then be developed for routine analysis and quantification.

Potential Impurities:

Based on common synthetic routes for pyrimidine derivatives, potential impurities could include:

  • Starting materials: e.g., thiourea, ethyl acetoacetate, or related precursors.

  • Intermediates: such as 6-methyl-2-thiouracil.

  • Byproducts from side reactions: including isomers, oxidized species, or products of incomplete reaction. For instance, chlorinated pyrimidine derivatives can be common impurities if chlorinating agents are used in the synthesis.[3][4][5]

Experimental Protocols

Analytical HPLC Method

This protocol describes a general method for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

  • Standard: this compound, ~1 mg/mL in Sample Diluent

  • Sample: Crude or in-process sample of this compound, ~1 mg/mL in Sample Diluent

Procedure:

  • System Preparation:

    • Purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the standard and sample in the Sample Diluent to the desired concentration.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Gradient Method for Scouting):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks and determine the retention time and peak area of this compound and any impurities.

    • Calculate the purity of the sample based on the peak area percentages.

Chromatographic Conditions (Isocratic Method for Routine Analysis - Example):

Once the retention time is determined, an isocratic method can be developed. For example, if the compound elutes at 40% Acetonitrile in the gradient run, a starting isocratic condition could be:

  • Mobile Phase: 40% Acetonitrile / 60% Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Run Time: 10 minutes

Preparative HPLC Method for Purification

This protocol outlines the steps for purifying this compound using preparative HPLC. The conditions are scaled up from the analytical method.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: A solvent that completely dissolves the crude sample and is compatible with the mobile phase (e.g., Acetonitrile/Water mixture or DMSO).

  • Crude Sample: this compound containing impurities.

Procedure:

  • Method Development and Loading Study:

    • Develop an optimized isocratic or shallow gradient analytical method that provides good separation between the target compound and its impurities.

    • Perform a loading study on the analytical column to determine the maximum sample amount that can be injected without significant loss of resolution.

  • Scale-Up Calculation:

    • Calculate the preparative flow rate and sample load based on the column dimensions. A common approach is to maintain a constant linear velocity.

    • Flow Rate (Prep) = Flow Rate (Analyt) x (ID (Prep)² / ID (Analyt)²)

    • Sample Load (Prep) = Sample Load (Analyt) x (ID (Prep)² / ID (Analyt)²)

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of the sample solvent. Ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

  • Preparative Chromatographic Conditions (Example):

    • Flow Rate: 20 mL/min (scaled up from 1 mL/min on a 4.6 mm ID column)

    • Injection Volume: Dependent on the concentration and loading capacity.

    • Column Temperature: Ambient

    • UV Detection: 254 nm

    • Mobile Phase: Isocratic or a shallow gradient determined from the analytical method (e.g., 35% Acetonitrile / 65% Water with 0.1% Formic Acid).

  • Fraction Collection:

    • Set the fraction collector to collect fractions based on time or UV threshold.

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Data Presentation

Table 1: Summary of Analytical and Preparative HPLC Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1-5 mL (sample dependent)
Detection UV at 254 nmUV at 254 nm
Temperature 30 °CAmbient
Typical Run Time 10-25 min15-30 min
Sample Load ~0.01 mg50-200 mg (sample dependent)

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound using HPLC.

HPLC_Purification_Workflow Crude Crude This compound Analytical_Dev Analytical HPLC Method Development Crude->Analytical_Dev Initial Analysis Purification Preparative HPLC Purification Crude->Purification Crude Sample Prep_Dev Preparative HPLC Method Development & Scale-up Analytical_Dev->Prep_Dev Optimized Method Prep_Dev->Purification Scaled-up Method Fraction_Analysis Fraction Analysis (Analytical HPLC) Purification->Fraction_Analysis Collected Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity Confirmation Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Compound Pure This compound Solvent_Removal->Pure_Compound

Caption: Workflow for HPLC Purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-amine, a key intermediate in the development of various pharmaceuticals and agrochemicals. The synthesis is presented as a robust two-step process commencing with the S-methylation of 6-methyl-2-thiouracil to yield 6-Methyl-2-(methylthio)pyrimidin-4-ol, followed by a chlorination and subsequent amination to afford the final product. This methodology is designed to be efficient and scalable for large-scale production.

Introduction

This compound is a crucial building block in medicinal chemistry and agrochemical research. Its structural motif is found in a variety of bioactive molecules, including kinase inhibitors for cancer therapy, as well as fungicides and herbicides. The efficient and cost-effective large-scale synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. The protocols outlined below describe a reliable and high-yielding synthetic route amenable to scale-up.

Synthetic Strategy Overview

The recommended synthetic pathway involves two primary transformations:

  • Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol: This step involves the selective S-methylation of the readily available starting material, 6-methyl-2-thiouracil, using a suitable methylating agent such as iodomethane in the presence of a base.

  • Synthesis of this compound: This transformation is achieved in a two-part sequence. First, the 4-hydroxyl group of the intermediate is converted to a more reactive leaving group, a chloro group, using a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloro-6-methyl-2-(methylthio)pyrimidine is then subjected to nucleophilic substitution with ammonia to yield the target primary amine.

Data Presentation

Table 1: Summary of Reactants and Products
StepReactant(s)ProductMolar Mass ( g/mol )
16-Methyl-2-thiouracil, Iodomethane6-Methyl-2-(methylthio)pyrimidin-4-ol156.21
2a6-Methyl-2-(methylthio)pyrimidin-4-ol, Phosphorus Oxychloride4-Chloro-6-methyl-2-(methylthio)pyrimidine174.64
2b4-Chloro-6-methyl-2-(methylthio)pyrimidine, AmmoniaThis compound155.22
Table 2: Optimized Reaction Parameters and Yields
StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
1NaOH, IodomethaneWaterRoom Temperature4>95>98
2aPOCl₃Toluene (or neat)Reflux3-5>90>97
2bAq. AmmoniaEthanol80-100 (sealed vessel)6-12>85>98

Experimental Protocols

Step 1: Large-Scale Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol

Materials:

  • 6-Methyl-2-thiouracil

  • Sodium hydroxide (NaOH)

  • Iodomethane (CH₃I)

  • Deionized water

  • Ice

Equipment:

  • Large-volume glass reactor with overhead stirring, temperature control, and addition funnel.

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • To a large-volume reactor, add deionized water (10 L per kg of 6-methyl-2-thiouracil).

  • With stirring, slowly add sodium hydroxide (1.05 equivalents) and continue to stir until fully dissolved.

  • Add 6-methyl-2-thiouracil (1.0 equivalent) to the basic solution and stir until a clear solution is obtained.

  • Cool the reaction mixture to 10-15 °C using an ice bath.

  • Slowly add iodomethane (1.1 equivalents) via an addition funnel over 1-2 hours, maintaining the temperature below 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield of >95% is expected.

Step 2: Large-Scale Synthesis of this compound

This step is performed in two parts: chlorination followed by amination.

Part A: Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Materials:

  • 6-Methyl-2-(methylthio)pyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as solvent)

  • Ice

  • Saturated sodium bicarbonate solution

Equipment:

  • Glass reactor equipped with a reflux condenser, overhead stirrer, and heating mantle.

  • Quenching vessel

  • Extraction apparatus

Procedure:

  • In a well-ventilated fume hood, carefully charge the reactor with 6-Methyl-2-(methylthio)pyrimidin-4-ol (1.0 equivalent).

  • Slowly add phosphorus oxychloride (3.0-5.0 equivalents). The reaction can be run neat or with toluene as a solvent.

  • Heat the reaction mixture to reflux (approximately 110 °C if neat) and maintain for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methyl-2-(methylthio)pyrimidine. This intermediate is often used in the next step without further purification. A typical yield of >90% is expected.

Part B: Synthesis of this compound

Materials:

  • 4-Chloro-6-methyl-2-(methylthio)pyrimidine

  • Aqueous ammonia (28-30%)

  • Ethanol

Equipment:

  • Pressure-rated reactor or sealed vessel

  • Heating and stirring capabilities

Procedure:

  • Charge the pressure reactor with 4-Chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equivalent) and ethanol.

  • Add an excess of aqueous ammonia (10-20 equivalents).

  • Seal the reactor and heat to 80-100 °C with stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound. A typical yield of >85% is expected.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: S-Methylation cluster_1 Step 2a: Chlorination cluster_2 Step 2b: Amination 6-Methyl-2-thiouracil 6-Methyl-2-thiouracil S-Methylation_Reaction Room Temp, 4h 6-Methyl-2-thiouracil->S-Methylation_Reaction 1.0 eq Iodomethane Iodomethane Iodomethane->S-Methylation_Reaction 1.1 eq NaOH / H2O NaOH / H2O NaOH / H2O->S-Methylation_Reaction 6-Methyl-2-(methylthio)pyrimidin-4-ol 6-Methyl-2-(methylthio)pyrimidin-4-ol Chlorination_Reaction Reflux, 3-5h 6-Methyl-2-(methylthio)pyrimidin-4-ol->Chlorination_Reaction 1.0 eq S-Methylation_Reaction->6-Methyl-2-(methylthio)pyrimidin-4-ol Yield >95% POCl3 POCl3 POCl3->Chlorination_Reaction 3-5 eq 4-Chloro-6-methyl-2-(methylthio)pyrimidine 4-Chloro-6-methyl-2-(methylthio)pyrimidine Amination_Reaction 80-100°C, 6-12h (Sealed Vessel) 4-Chloro-6-methyl-2-(methylthio)pyrimidine->Amination_Reaction 1.0 eq Chlorination_Reaction->4-Chloro-6-methyl-2-(methylthio)pyrimidine Yield >90% Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Amination_Reaction 10-20 eq This compound This compound Amination_Reaction->this compound Yield >85%

Caption: Synthetic workflow for the large-scale production of this compound.

Application in Bioactive Molecule Synthesis

G cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications Start This compound (Key Intermediate) Coupling_Reactions Coupling_Reactions Start->Coupling_Reactions Further Functionalization (e.g., Buchwald-Hartwig, Suzuki) Kinase_Inhibitors Kinase Inhibitors Antiviral_Agents Antiviral Agents Anticancer_Drugs Anticancer Drugs Fungicides Fungicides Herbicides Herbicides Coupling_Reactions->Kinase_Inhibitors Targets specific signaling pathways Coupling_Reactions->Antiviral_Agents Coupling_Reactions->Anticancer_Drugs Coupling_Reactions->Fungicides Coupling_Reactions->Herbicides

The Versatility of 6-Methyl-2-(methylthio)pyrimidin-4-amine: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methyl-2-(methylthio)pyrimidin-4-amine is a versatile heterocyclic building block utilized in the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the reactive methylthio group and the primary amine, provide multiple points for chemical modification, making it a valuable scaffold in drug discovery and agrochemical research. This application note details the use of this compound in the development of potent kinase inhibitors for cancer therapy and novel agents for plant growth stimulation. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of the biological activities of the resulting derivatives.

Introduction

The pyrimidine nucleus is a cornerstone in the structure of many biologically important molecules, including nucleic acids and various therapeutic agents. Substituted pyrimidines, such as this compound, serve as crucial intermediates in the synthesis of compounds with a wide range of pharmacological and biological activities. The strategic placement of the methyl, methylthio, and amino groups on the pyrimidine ring allows for selective functionalization, enabling the generation of libraries of compounds for high-throughput screening. This document highlights two key applications of this building block: the synthesis of Polo-like kinase 4 (PLK4) inhibitors for oncology applications and the development of novel plant growth stimulants.

Application 1: Synthesis of Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] One important target is Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Overexpression of PLK4 is observed in various cancers, making it a compelling target for anticancer drug development.[3]

Signaling Pathway of PLK4 in Cancer

PLK4 plays a pivotal role in the cell cycle, specifically in the regulation of centrosome duplication. Its dysregulation can lead to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis. The signaling pathway involving PLK4 is complex, with multiple downstream effectors that influence cell proliferation and survival. Inhibition of PLK4 can disrupt this pathway, leading to mitotic catastrophe and apoptosis in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation & Function cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway PLK4 PLK4 PI3K_Akt_Pathway->PLK4 Activates Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication Centrosome_Amplification Centrosome Amplification Centrosome_Duplication->Centrosome_Amplification Overexpression leads to Chromosomal_Instability Chromosomal Instability Centrosome_Amplification->Chromosomal_Instability Aneuploidy Aneuploidy Chromosomal_Instability->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Pyrimidine_Derivative_Inhibitor Pyrimidine-Based PLK4 Inhibitor Pyrimidine_Derivative_Inhibitor->PLK4 Inhibits Plant_Growth_Stimulant_Synthesis Start 6-Methyl-2-(methylthio) pyrimidin-4-amine Step1 Alkylation at 4-amino group Start->Step1 Intermediate Substituted Pyrimidine Intermediate Step1->Intermediate Step2 Modification of 2-methylthio group Final_Product Plant Growth Stimulant Step2->Final_Product Intermediate->Step2 Bioassay Biological Screening Final_Product->Bioassay

References

Application Notes and Protocols: Plant Growth Stimulant Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrimidine derivatives as potent plant growth stimulants. The information compiled from recent scientific literature is intended to guide researchers in exploring these compounds for agricultural and biotechnological applications. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visual representations of the relevant signaling pathways.

Introduction

Pyrimidine derivatives are a class of heterocyclic organic compounds that have demonstrated significant potential as plant growth regulators.[1][2] Research indicates that certain synthetic pyrimidine derivatives can mimic the effects of natural plant hormones, such as auxins and cytokinins, leading to enhanced growth and development in various plant species.[1][2] These compounds have been shown to positively influence a range of physiological processes, including cell division, elongation, and differentiation, ultimately resulting in increased shoot and root biomass, and improved photosynthetic efficiency.[1][3][4] The specific biological activity of a pyrimidine derivative is highly dependent on its chemical structure, including the nature and position of substituents on the pyrimidine ring, as well as the concentration at which it is applied.[3][5]

Data Presentation: Efficacy of Pyrimidine Derivatives on Plant Growth

The following tables summarize the quantitative data from various studies on the effects of pyrimidine derivatives on different plant species.

Table 1: Effect of Pyrimidine Derivatives on Wheat ( Triticum aestivum L.) Growth

Pyrimidine Derivative / AnalogueConcentration (M)Parameter Measured% Increase Over ControlReference
Methyur10⁻⁷Root Length61%[6]
Fresh Weight35%[6]
Kamethur10⁻⁷Root Length25%[6]
Fresh Weight21%[6]
Unspecified Pyrimidine Derivatives10⁻⁶Shoot Length12.88 - 30.85%[1]
Root Length41.59 - 84.95%[7]
Chlorophyll a2.57 - 23.74%[1]
Chlorophyll b2.57 - 28.89%[1]
Carotenoids2.5 - 28.81%[1]

Table 2: Effect of Pyrimidine Derivatives on Tomato ( Solanum lycopersicum L.) Growth

Pyrimidine Derivative / AnalogueConcentration (M)Parameter Measured% Increase Over ControlReference
Dihydroimidazo[1,2-c]pyrimidine derivatives10⁻⁸Total Number of Roots29 - 255%[4]
Total Length of Roots23 - 255%[4]
Chlorophyll a17 - 116%[4]
Chlorophyll b19 - 155%[4]
Carotenoids15 - 86%[4]
Total Soluble Proteins40 - 241%[4]

Table 3: Effect of Pyrimidine Derivatives on Sorghum ( Sorghum bicolor (L.) Moench) Growth

Pyrimidine Derivative / AnalogueConcentration (M)Parameter Measured% Increase Over ControlReference
Methyur10⁻⁷Root Length12 - 87%[6]
Fresh Weight7 - 67%[6]
Kamethur10⁻⁷Root Length12 - 87%[6]
Fresh Weight7 - 67%[6]

Experimental Protocols

The following are generalized protocols for evaluating the plant growth stimulant activity of pyrimidine derivatives, based on methodologies reported in the cited literature.

Protocol 1: Seed Germination and Seedling Growth Assay (In Vitro)

Objective: To assess the effect of pyrimidine derivatives on seed germination and early seedling development under controlled laboratory conditions.

Materials:

  • Seeds of the target plant species (e.g., wheat, tomato, Arabidopsis).

  • Petri dishes (9 cm diameter), sterilized.

  • Filter paper (Whatman No. 1), sterilized.

  • Test pyrimidine derivatives.

  • Distilled water, sterilized.

  • Solvent for dissolving pyrimidine derivatives (if not water-soluble, e.g., DMSO). A solvent control must be included.

  • Growth chamber or incubator with controlled temperature and light conditions.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the pyrimidine derivatives in a suitable solvent. Prepare a dilution series to achieve the final desired concentrations (e.g., 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M) in sterile distilled water. Include a control group with sterile distilled water and a solvent control group if a solvent was used.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash seeds with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1-2% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of sterile filter paper in each sterile petri dish. Pipette 5 mL of the respective test solution, control, or solvent control onto the filter paper.

  • Sowing: Arrange a pre-determined number of sterilized seeds (e.g., 20-50) evenly on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber. Maintain controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for a specified period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling Growth: After a defined period (e.g., 7-14 days), carefully remove the seedlings and measure the shoot length and root length.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Pot Experiment for Vegetative Growth Assessment

Objective: To evaluate the effect of pyrimidine derivatives on the vegetative growth of plants in a controlled greenhouse environment.

Materials:

  • Pots (e.g., 1-liter capacity).

  • Growth medium (e.g., a mixture of soil, sand, and vermiculite).

  • Seedlings of the target plant species.

  • Test pyrimidine derivatives.

  • Watering cans or a drip irrigation system.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Plant Material: Germinate seeds as described in Protocol 1 or in seedling trays. Select uniform and healthy seedlings for the experiment.

  • Transplanting: Transplant one seedling into each pot filled with the growth medium. Allow the seedlings to acclimatize for one week.

  • Treatment Application: Prepare aqueous solutions of the pyrimidine derivatives at the desired concentrations. Apply the treatments to the plants. This can be done as a soil drench (applying a specific volume of the solution to the soil in each pot) or as a foliar spray (spraying the leaves until runoff). The control group should be treated with water (and solvent if applicable).

  • Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod suitable for the chosen plant species. Water the plants as needed, ensuring that all pots receive the same amount of water.

  • Data Collection (at desired time points, e.g., weekly for 4-6 weeks):

    • Plant Height: Measure the height from the soil surface to the apical meristem.

    • Stem Diameter: Measure the diameter of the stem at a marked position.

    • Leaf Number and Area: Count the number of leaves and measure the leaf area using a leaf area meter or by scanning and using image analysis software.

    • Chlorophyll Content: Measure the relative chlorophyll content using a SPAD meter.

  • Final Harvest: At the end of the experimental period, harvest the plants.

    • Biomass: Separate the shoots and roots. Record the fresh weight of each. Dry the plant material at 70°C to a constant weight to determine the dry weight.

  • Statistical Analysis: Perform statistical analysis to compare the growth parameters among the different treatment groups.

Signaling Pathways and Mechanisms of Action

The plant growth-promoting effects of pyrimidine derivatives are believed to be mediated through their interaction with or modulation of endogenous plant hormone signaling pathways.[1][2] The primary pathways implicated are those of auxins and cytokinins. Some evidence also suggests a potential role for jasmonic acid (JA) and reactive oxygen species (ROS) signaling, particularly in the context of stress responses which are intrinsically linked to plant growth.[8]

Experimental Workflow for Investigating Pyrimidine Derivative Activity

experimental_workflow cluster_prep Preparation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Greenhouse Assays cluster_analysis Analysis synthesis Synthesis of Pyrimidine Derivatives formulation Preparation of Test Solutions synthesis->formulation germination Seed Germination Assay formulation->germination pot_exp Pot Experiment formulation->pot_exp seedling Seedling Growth Analysis germination->seedling data_analysis Statistical Data Analysis seedling->data_analysis growth_measurement Measurement of Growth Parameters pot_exp->growth_measurement growth_measurement->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating pyrimidine derivatives.

Auxin Signaling Pathway

Auxins are crucial for cell elongation, root development, and apical dominance. Pyrimidine derivatives may act as auxin agonists or influence endogenous auxin levels.

auxin_signaling cluster_pyrimidine Pyrimidine Derivative Action cluster_cell Plant Cell pyrimidine Pyrimidine Derivative auxin Auxin pyrimidine->auxin Mimics or enhances tir1_afb TIR1/AFB Receptor auxin->tir1_afb Binds to aux_iaa Aux/IAA Repressor tir1_afb->aux_iaa Promotes degradation of arf Auxin Response Factor (ARF) aux_iaa->arf Represses auxin_response_genes Auxin-Responsive Genes arf->auxin_response_genes Activates transcription of growth_response Cell Elongation & Division auxin_response_genes->growth_response Leads to cytokinin_signaling cluster_pyrimidine Pyrimidine Derivative Action cluster_cell Plant Cell pyrimidine Pyrimidine Derivative cytokinin Cytokinin pyrimidine->cytokinin Mimics or enhances receptor Cytokinin Receptor (AHK) cytokinin->receptor Binds to phosphorelay Phosphorelay (AHP) receptor->phosphorelay Phosphorylates response_regulator Response Regulator (ARR) phosphorelay->response_regulator Phosphorylates cytokinin_response_genes Cytokinin-Responsive Genes response_regulator->cytokinin_response_genes Activates transcription of growth_response Cell Division & Shoot Growth cytokinin_response_genes->growth_response Leads to ja_ros_signaling cluster_pyrimidine Pyrimidine Derivative Action cluster_cell Plant Cell Response pyrimidine Pyrimidine Derivative ja_biosynthesis JA Biosynthesis pyrimidine->ja_biosynthesis May influence stress Biotic/Abiotic Stress ros ROS Production stress->ros Induces stress->ja_biosynthesis Induces ros->ja_biosynthesis Potentiates ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling Activates defense_genes Defense Gene Expression ja_signaling->defense_genes Leads to growth_regulation Growth Regulation ja_signaling->growth_regulation Cross-talk with defense_genes->growth_regulation Impacts

References

Application Notes and Protocols: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel therapeutics, particularly in oncology.[1][2][3][4] Structurally analogous to the purine ring system of adenine, this scaffold allows compounds to act as competitive inhibitors for ATP-binding sites in a variety of protein kinases, many of which are key regulators of cell proliferation.[1][2][3][5] This has led to the successful development of several pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2]

These compounds have demonstrated broad-spectrum antiproliferative activity against numerous cancer cell lines by targeting a range of enzymes crucial for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs), Src family kinases, and epidermal growth factor receptor (EGFR) tyrosine kinases.[4][6][7] This document provides a summary of the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives, detailed protocols for assessing their antiproliferative effects, and diagrams of the key signaling pathways they modulate.

Data Presentation: Inhibitory Activity on Cell Proliferation

The following tables summarize the in vitro antiproliferative activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit cell proliferation or growth by 50%.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
VIIaVarious (57 cell lines)Multiple0.326 - 4.31[6]
1aA549Non-Small Cell Lung Cancer2.24[8]
1aMCF-7Breast Cancer42.3[8]
1dMCF-7Breast Cancer1.74[8]
7dOVCAR-4Ovarian Cancer1.74[3]
7dACHNRenal Cancer5.53[3]
7dNCI-H460Non-Small Cell Lung Cancer4.44[3]
10eMCF7Breast Cancer11[9]
11MCF-7Breast Cancer3.60 (µg/mL)[10]
22A549Non-Small Cell Lung Cancer4.80 (µg/mL)[10]
15Various (NCI 60 panel)Multiple0.018 - 9.98[11]
16Various (NCI 60 panel)Multiple0.018 - 9.98[11]
S7DaoyMedulloblastoma6.24[12]
S29DaoyMedulloblastoma1.72[12]
SI163DaoyMedulloblastoma3.5[12]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
7c, 7d, 7f, 7i, 7j, 7lDHFRLower than MTX (5.57 µM)[13]
7eDHFR1.83[13]
4aCDK20.21[14]
4bCDK2Not specified, but confirmed inhibitory activity[14]
4EGFR-TK0.054[11]
15EGFR-TK0.135[11]
16EGFR-TK0.034[11]
7dEGFR0.18[3]
7dErbB20.25[3]
17EGFR4.18[4]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Pyrazolo[3,4-d]pyrimidine compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (specific to the cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • ELISA microplate reader

Protocol:

  • Seed 5,000–10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.[5]

  • Allow the cells to attach and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in the complete growth medium. The final concentration of DMSO should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[5][15]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measure the optical density (OD) at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Pyrazolo[3,4-d]pyrimidine compounds

  • Human cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of the pyrazolo[3,4-d]pyrimidine compounds for a specified period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific protein kinases.

Materials:

  • Pyrazolo[3,4-d]pyrimidine compounds

  • Recombinant active kinase (e.g., CDK2/cyclin A, EGFR, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Kinase-Glo® Luminescence Kinase Assay Kit (Promega) or similar detection reagent

  • White 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in the kinase reaction buffer.

  • In a white 96-well plate, add the recombinant kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Pyrazolo[3,4-d]pyrimidines exert their antiproliferative effects by targeting key signaling pathways involved in cell cycle regulation and cancer cell survival.

G Pyrazolo[3,4-d]pyrimidine Inhibition of Proliferation Pathways cluster_0 Cell Cycle Progression cluster_1 Growth Factor Signaling CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin A) Rb Rb Protein CDK_Cyclin->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Pyrazolo_CDK Pyrazolo[3,4-d]pyrimidines Pyrazolo_CDK->CDK_Cyclin Inhibit EGFR EGFR Src Src Kinase EGFR->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Pyrazolo_EGFR_Src Pyrazolo[3,4-d]pyrimidines Pyrazolo_EGFR_Src->EGFR Inhibit Pyrazolo_EGFR_Src->Src Inhibit

Caption: Inhibition of CDK and growth factor signaling by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives.

G Workflow for Antiproliferative Activity Assessment Start Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Screening In Vitro Cell Proliferation Assay (e.g., MTT Assay) Start->Screening IC50 Determine IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay InVivo In Vivo Studies (Xenograft Models) CellCycle->InVivo Apoptosis->InVivo KinaseAssay->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Experimental workflow for evaluating pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

Pyrazolo[3,4-d]pyrimidines represent a versatile and potent class of compounds with significant antiproliferative activity against a wide range of cancer cells. Their ability to inhibit key protein kinases involved in cell cycle control and oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel pyrazolo[3,4-d]pyrimidine-based anticancer agents. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to advance these promising compounds towards clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methylthiopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of methylthiopyrimidines. Our focus is to help you identify and mitigate the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to methylthiopyrimidines?

A1: The most prevalent methods for synthesizing methylthiopyrimidines involve two primary strategies:

  • Cyclocondensation reactions: This approach typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with thiourea, followed by S-methylation of the resulting 2-thiouracil intermediate. The Biginelli and Pinner reactions are common examples of this strategy.

  • Substitution reactions: This method utilizes a pre-formed pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., 2-chloropyrimidine), which is then displaced by a methylthiolate nucleophile.

Q2: What are the major classes of byproducts I should be aware of during methylthiopyrimidine synthesis?

A2: Byproduct formation is a common challenge. The main categories of impurities you may encounter include:

  • Over-methylated products: These arise from the methylation step, where methylation occurs at unintended positions, such as on a ring nitrogen (N-methylation) in addition to the desired sulfur atom (S-methylation), or even di-S-methylation if multiple thiol groups are present.

  • Oxidation products: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) pyrimidines, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1]

  • Hydrolysis products: Starting materials or intermediates, such as S-methylisothiourea or the pyrimidine ring itself, can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions.

  • Byproducts from competing reactions: In multicomponent reactions like the Biginelli synthesis, side reactions such as Knoevenagel or aldol condensations can compete with the main reaction pathway, leading to a variety of undesired products.[2][3]

Q3: How can I differentiate between N-methylated and S-methylated isomers?

A3: Spectroscopic techniques are invaluable for distinguishing between N- and S-methylated products. 1H and 13C NMR spectroscopy are particularly useful. The chemical shift of the methyl group protons and carbon will be different for N-methyl and S-methyl isomers. For instance, in the 13C NMR spectra of methylated uracil and thiouracil derivatives, the chemical shifts of the N-methyl groups are highly characteristic of the site of methylation (N-1 or N-3).[2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired S-Methylated Product and Presence of N-Methylated Isomers

Symptoms:

  • NMR analysis of the crude product shows two or more methyl signals, indicating a mixture of isomers.

  • The isolated yield of the desired 2-methylthiopyrimidine is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Non-selective methylation conditions Optimize the reaction base and solvent. The choice of base can significantly influence the N- vs. S-alkylation ratio. Less basic conditions often favor S-alkylation. Using a polar aprotic solvent like DMF or acetonitrile can also influence selectivity.Increased ratio of the desired S-methylated product.
Tautomerism of the 2-thiouracil precursor The 2-thiouracil precursor exists in tautomeric forms. Control the reaction temperature; lower temperatures generally favor S-methylation.Enhanced selectivity for S-methylation over N-methylation.
Nature of the methylating agent While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to poor selectivity. Consider using a milder methylating agent if over-methylation is a persistent issue.Improved control over the methylation reaction, reducing the formation of multiple products.
Issue 2: Formation of Oxidized Byproducts (Sulfoxides and Sulfones)

Symptoms:

  • Mass spectrometry analysis of the product mixture shows peaks corresponding to the mass of the desired product +16 (sulfoxide) and +32 (sulfone).

  • Changes in the polarity of the product, often observed as streaking or new spots on TLC.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Presence of oxidizing agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. If using reagents like hydrogen peroxide for other steps, ensure it is completely quenched before proceeding.[4]Prevention of unwanted oxidation of the methylthio group.
Prolonged reaction times at elevated temperatures with exposure to air Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Optimize the reaction time and temperature to avoid prolonged heating.Reduced formation of sulfoxide and sulfone byproducts.
Inherent instability of the methylthiopyrimidine If the target molecule is particularly susceptible to oxidation, consider purification methods that minimize exposure to air and heat.Preservation of the desired methylthiopyrimidine during workup and purification.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

This protocol is adapted from a patented synthesis route and involves a multi-step process.[5]

Step 1: Nitration of Diethyl Malonate

  • To a stirred solution of diethyl malonate, slowly add fuming nitric acid at a controlled temperature (e.g., 15-20°C).

  • After the addition is complete, continue stirring at the same temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer sequentially with a urea solution and sodium carbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-nitrodiethyl malonate.

Step 2: Cyclization with Thiourea

  • In a suitable solvent such as ethanol, dissolve sodium metal to prepare sodium ethoxide.

  • Add thiourea to the sodium ethoxide solution and heat to dissolve.

  • Slowly add the 2-nitrodiethyl malonate from Step 1 to the reaction mixture.

  • After the addition, continue the reaction for several hours.

  • Cool the mixture, remove the solvent, and dissolve the residue in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.

  • Filter, wash with water, and dry the product.

Step 3: S-Methylation

  • Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.

  • Cool the solution (e.g., to 10°C) and add dimethyl sulfate dropwise, maintaining the temperature.

  • Stir for several hours after the addition is complete.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the S-methylated product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.

  • Filter, wash, and dry the product.

Step 4: Chlorination

  • Treat the S-methylated product from Step 3 with a chlorinating agent such as phosphorus oxychloride, which can also serve as the solvent.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the mixture and carefully quench by pouring it into ice-water.

  • Extract the product with an organic solvent, wash the organic layer, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.

Protocol 2: General Procedure for the Synthesis of 2-Thioxopyrimidines via Biginelli-type Reaction

This is a general procedure for the synthesis of dihydropyrimidine-2-thiones, which are precursors to S-methylated pyrimidines.[6]

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-dicarbonyl compound (1 equivalent), and thiourea (1.2-1.5 equivalents) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine-2-thione.

Visualizations

Reaction_Pathway_Methylthiopyrimidine Thiourea Thiourea Thiouracil 2-Thiouracil Intermediate Thiourea->Thiouracil Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Thiouracil Cyclocondensation Methylthiopyrimidine 2-Methylthiopyrimidine (Desired Product) Thiouracil->Methylthiopyrimidine S-Methylation N_Methylated N-Methylated Byproduct Thiouracil->N_Methylated N-Methylation (Side Reaction) Over_Methylated Di-S-Methylated/ N,S-Dimethylated Byproduct Thiouracil->Over_Methylated Further Methylation (Side Reaction) Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylthiopyrimidine->Over_Methylated Further Methylation (Side Reaction)

Caption: General reaction pathway for the synthesis of 2-methylthiopyrimidines highlighting the formation of common over-methylation byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product in Methylthiopyrimidine Synthesis Analysis Analyze Crude Product (NMR, MS, TLC) Start->Analysis Identify_Byproduct Identify Major Byproduct(s) Analysis->Identify_Byproduct Over_Methylation Over-methylation (N- and/or di-S-methylation) Identify_Byproduct->Over_Methylation Isomer Mixture Oxidation Oxidation (Sulfoxide/Sulfone) Identify_Byproduct->Oxidation Higher Mass Ions Other Other Byproducts (e.g., from side reactions) Identify_Byproduct->Other Unidentified Peaks Optimize_Methylation Optimize Methylation: - Adjust base/solvent - Lower temperature - Change methylating agent Over_Methylation->Optimize_Methylation Inert_Atmosphere Use Inert Atmosphere (N2/Ar) & Optimize Temp/Time Oxidation->Inert_Atmosphere Modify_Conditions Modify Reaction Conditions: - Adjust stoichiometry - Change catalyst - Purify starting materials Other->Modify_Conditions Purification Purify Product (Recrystallization/Chromatography) Optimize_Methylation->Purification Inert_Atmosphere->Purification Modify_Conditions->Purification Pure_Product Pure Methylthiopyrimidine Purification->Pure_Product

Caption: A troubleshooting workflow for addressing low yields and impurities in the synthesis of methylthiopyrimidines.

References

Technical Support Center: Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of polar pyrimidine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar pyrimidine compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: My polar pyrimidine compound exhibits significant peak tailing on a HILIC column. What are the likely causes and how can I resolve this?

Answer: Peak tailing for basic compounds like pyrimidines in HILIC is a common problem, often caused by unwanted secondary interactions with the stationary phase.[1] Here is a step-by-step troubleshooting guide:

  • Cause 1: Secondary Ionic Interactions. The basic nitrogen atoms in the pyrimidine ring can interact with acidic silanol groups on a silica-based stationary phase, leading to tailing.[1]

    • Solution:

      • Increase Buffer Concentration: A higher concentration of the buffer in the mobile phase (e.g., ammonium formate) can help mask the silanol groups, thereby reducing these secondary interactions.[1]

      • Adjust Mobile Phase pH: Controlling the pH of the mobile phase is crucial. The use of a buffer or acid can lead to more consistent and reproducible results.[1]

  • Cause 2: Strong Sample Solvent Effects. Injecting the sample in a solvent that is significantly more polar (stronger) than the mobile phase can cause peak distortion.[1]

    • Solution: The sample should be dissolved in a solvent that is as close in composition as possible to the initial mobile phase.[1] If solubility is a concern, use the minimum amount of a stronger solvent necessary for dissolution.[1]

  • Cause 3: Column Overload. Injecting an excessive amount of the sample can saturate the stationary phase, resulting in distorted peak shapes.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

G cluster_issue Troubleshooting Poor Peak Shape in HILIC cluster_causes Potential Causes cluster_solutions Solutions Issue Poor Peak Shape (Tailing/Fronting) Cause1 Secondary Ionic Interactions Issue->Cause1 could be due to Cause2 Strong Sample Solvent Issue->Cause2 could be due to Cause3 Column Overload Issue->Cause3 could be due to Solution1a Increase Buffer Concentration Cause1->Solution1a address by Solution1b Adjust Mobile Phase pH Cause1->Solution1b address by Solution2 Match Sample Solvent to Mobile Phase Cause2->Solution2 address by Solution3 Reduce Sample Load Cause3->Solution3 address by

Troubleshooting workflow for poor peak shape in HILIC.

Issue 2: Compound Does Not Retain on a Reversed-Phase Column

Question: My highly polar aminopyrimidine shows little to no retention on a C18 column. How can I achieve adequate retention for purification?

Answer: This is a classic challenge with highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[1] Here are some strategies to enhance retention:

  • Strategy 1: Use an Ion-Pairing Reagent. For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[1] The reagent forms a neutral ion-pair with your charged analyte, enhancing its hydrophobicity and affinity for the stationary phase.[1]

  • Strategy 2: Employ a Polar-Embedded or Polar-Endcapped Column. These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes.

  • Strategy 3: Switch to an Alternative Chromatographic Mode. If RPC is not effective, consider a different technique such as HILIC, which is specifically designed for the separation of polar compounds.[2][3][4][5][6]

Issue 3: Difficulty with Recrystallization

Question: I am unable to form crystals of my polar pyrimidine compound from solution; it either remains dissolved or oils out. What can I do?

Answer: Successful crystallization depends on the fine balance of solubility.[1] Here are some troubleshooting steps:

  • Cause 1: Inappropriate Solvent System. The solubility of your compound in the chosen solvent may be too high.[1]

    • Solution: Use a Co-solvent System. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[1][7]

  • Cause 2: Rapid Cooling. Cooling the solution too quickly can lead to precipitation as an amorphous solid or oil instead of the formation of well-defined crystals.[7]

    • Solution: Slow Cooling. Allow the solution to cool gradually to room temperature. Insulating the flask can help slow down the cooling process.[1][7] Once at room temperature, the flask can be moved to a refrigerator and then an ice bath to maximize crystal formation.[1]

  • Cause 3: Supersaturation. The solution may be supersaturated, preventing nucleation.

    • Solution: Induce Crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to initiate crystal growth.[7]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is generally most suitable for purifying polar pyrimidine compounds?

A1: There isn't a single "best" technique, as the optimal method depends on the specific properties of the pyrimidine derivative and the impurities present.[1] However, for highly polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective.[2][3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.[5][6]

Q2: Can I use normal-phase chromatography on silica gel for purifying aminopyrimidines?

A2: While it is possible, it can be challenging. The basic nature of the amino group on the pyrimidine ring can lead to strong, and sometimes irreversible, binding to the acidic silica gel.[1] This can result in poor recovery of the compound and significant peak tailing.[1] If normal-phase chromatography is necessary, consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase.[7]

Q3: What are some common mobile phase additives used in Supercritical Fluid Chromatography (SFC) for purifying polar basic compounds?

A3: In SFC, which uses supercritical CO2 as the main mobile phase, modifiers are added to increase the elution strength for polar compounds.[8][9] For polar basic compounds like many pyrimidines, common additives to the organic modifier (often methanol) include bases such as ammonium hydroxide, diethylamine, or triethylamine. These additives help to improve peak shape and reduce interactions with the stationary phase.

Q4: What is ion-exchange chromatography, and is it suitable for pyrimidine purification?

A4: Ion-exchange chromatography (IEC) separates molecules based on their net charge.[10][11][12] Since pyrimidine derivatives often contain ionizable functional groups (basic nitrogens or acidic protons), IEC can be a very effective purification method.[10] Cation-exchange chromatography can be used for positively charged pyrimidines (at a pH below their pKa), while anion-exchange chromatography is suitable for negatively charged pyrimidines.[10][12]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Pyrimidine Compounds

Purification TechniqueTypical PurityTypical RecoveryKey Considerations
Recrystallization High (>99%)Moderate to High (60-90%)Highly dependent on the compound's solubility profile; can be very effective for removing minor impurities.[1]
HILIC Good to High (>98%)Good (70-95%)Excellent for highly polar compounds; requires careful method development to optimize peak shape.[1]
SFC Good to High (>98%)Good to High (80-98%)A fast and environmentally friendly ("green") technique that uses less organic solvent; method development can be complex.[1][8]
Ion-Exchange High (>99%)Good to High (80-98%)Very effective for charged pyrimidines; separation is based on isoelectric point and buffer pH.[10][13]

Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[1]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Begin with a bare silica or an amide-bonded HILIC column.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, with the pH adjusted to 3.5 using Formic Acid.[1]

    • Mobile Phase B (Organic): Acetonitrile.[1]

  • Sample Preparation: Dissolve the crude pyrimidine compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).[1]

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.[1]

    • Gradient: Ramp from 95% B to 50% B over 15 minutes.[1]

    • Wash: 50% B for 5 minutes.[1]

    • Re-equilibration: Return to 95% B and hold for 5-10 column volumes.

  • Detection: Use UV detection at a wavelength appropriate for the pyrimidine chromophore (e.g., 254 nm).[1]

G cluster_workflow General HILIC Purification Workflow Start Start Step1 Column Selection (e.g., Silica, Amide) Start->Step1 Step2 Mobile Phase Preparation (Aqueous/Organic) Step1->Step2 Step3 Sample Preparation in Initial Mobile Phase Step2->Step3 Step4 Gradient Elution (High to Low Organic) Step3->Step4 Step5 UV Detection Step4->Step5 Step6 Fraction Collection Step5->Step6 Step7 Analysis and Pooling of Pure Fractions Step6->Step7 End End Step7->End

General workflow for HILIC purification.

Protocol 2: Recrystallization of a Polar Pyrimidine Compound

This protocol outlines a standard method for the purification of a polar pyrimidine by crystallization.

  • Solvent Selection: Choose a solvent or a binary solvent system in which the pyrimidine compound has high solubility at elevated temperatures and low solubility at room temperature or below.[14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and stir until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

G cluster_workflow Recrystallization Workflow Start Start Step1 Select Appropriate Solvent(s) Start->Step1 Step2 Dissolve Crude Compound in Minimum Hot Solvent Step1->Step2 Step3 Decolorize with Charcoal (Optional) Step2->Step3 Step4 Slow Cooling to Induce Crystallization Step3->Step4 if needed Step5 Isolate Crystals by Vacuum Filtration Step4->Step5 Step6 Wash Crystals with Cold Solvent Step5->Step6 Step7 Dry Crystals Under Vacuum Step6->Step7 End Pure Crystalline Product Step7->End

References

Technical Support Center: Suzuki Coupling Reactions with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving chloropyrimidines. Chloropyrimidines are often cost-effective and readily available starting materials, but their lower reactivity compared to bromo or iodo-pyrimidines can present challenges.[1] Achieving high yields requires careful optimization of reaction parameters.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloropyrimidine resulting in a low yield?

A1: Low yields with chloropyrimidines are a common issue and can be attributed to several factors:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] This often necessitates more forcing reaction conditions, such as higher temperatures and more active catalyst systems.[3][4]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[3][5] Additionally, the active Pd(0) species is sensitive to oxygen, and exposure to air can lead to the formation of inactive palladium oxides.[4][6]

  • Inefficient Catalytic System: The choice of palladium source, and particularly the ligand, is crucial. Standard ligands like triphenylphosphine (PPh₃) may be ineffective for these challenging substrates.[4]

  • Inappropriate Base or Solvent: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[1][3] The solvent system affects the solubility of all components and the reaction temperature.[1][7]

  • Side Reactions: Undesired side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[3][8]

Q2: What are the most critical parameters to optimize for this reaction?

A2: The success of a Suzuki coupling with chloropyrimidines hinges on the careful selection and optimization of the following components:

  • Palladium Catalyst and Ligand: This is arguably the most critical factor. Highly active catalyst systems are often required.[3]

  • Base: The choice of base affects the activation of the boronic acid for transmetalation.[1][3]

  • Solvent: The solvent system must be chosen to ensure adequate solubility of all reactants and the base.[1]

  • Temperature: Higher temperatures are often necessary to overcome the activation barrier for the C-Cl bond cleavage.[3][4]

  • Inert Atmosphere: The exclusion of oxygen is paramount to prevent catalyst deactivation.[4][6]

Q3: How can I minimize side reactions like protodeboronation and homocoupling?

A3: To minimize common side reactions:

  • Protodeboronation: This side reaction is often promoted by high temperatures and the presence of aqueous bases.[3][8] Using fresh, high-purity boronic acid is recommended.[8] If protodeboronation is a persistent issue, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3][9]

  • Homocoupling: This self-coupling of the boronic acid is often caused by the presence of oxygen.[3] Ensuring the reaction is thoroughly degassed and maintaining a strict inert atmosphere can significantly reduce homocoupling.[3][6] Using a slight excess of the chloropyrimidine can also help.[8]

Q4: Is microwave irradiation a viable option to improve yields?

A4: Yes, microwave-assisted Suzuki couplings can be highly effective. Microwave heating can lead to significantly shorter reaction times (e.g., 15 minutes) and improved yields, sometimes with very low catalyst loadings (e.g., 0.5 mol%).[8][10][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No or very low product formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.[4] 2. Ineffective Ligand: The chosen ligand is not suitable for activating the C-Cl bond.[4] 3. Insufficient Temperature: The reaction temperature is too low to promote oxidative addition.[4] 4. Inappropriate Base: The base is too weak or not soluble enough to facilitate transmetalation.[4]1. Use a highly active catalyst system: Employ bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[3][4] Consider using air-stable Pd(II) pre-catalysts that efficiently generate the active Pd(0) species in situ.[1] 2. Increase the reaction temperature: Typically, temperatures between 80-110 °C are required.[1][4] 3. Screen different bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for chloropyrimidines.[1][3][4]
Reaction starts but does not go to completion 1. Catalyst Decomposition: The catalyst is losing its activity over the course of the reaction. 2. Insufficient Reagent: The boronic acid may be degrading over time (protodeboronation).1. Increase catalyst loading: A higher catalyst concentration may be necessary. 2. Use a more stable boron reagent: Switch to a boronate pinacol ester or a trifluoroborate salt.[3] 3. Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under argon or nitrogen.[4][6]
Formation of significant byproducts 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.[3] 2. Protodeboronation: Hydrolysis of the boronic acid.[3] 3. Decomposition of Starting Material: Reaction temperature may be too high or the base too strong.[6]1. Improve inert atmosphere techniques: Use freeze-pump-thaw cycles for solvent degassing.[4] 2. Optimize reaction conditions: Lower the reaction temperature and/or screen milder bases.[3][6] 3. Use a more stable boron reagent as mentioned above.[9]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions that can serve as a starting point for optimizing the Suzuki coupling of chloropyrimidines.

Table 1: Recommended Catalyst & Ligand Systems

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄(integrated)2 - 5A common starting point, but may require higher temperatures and longer reaction times.[10]
Pd₂(dba)₃P(t-Bu)₃1 - 4A highly active system for challenging couplings.[12]
Pd(OAc)₂SPhos or XPhos1 - 4Buchwald ligand systems are often highly effective for aryl chlorides.[4][13]
PdCl₂(dppf)(integrated)2 - 5A robust and commonly used pre-catalyst.[4][10]

Table 2: Base and Solvent Screening Recommendations

BaseSolvent SystemTypical TemperatureNotes
K₂CO₃1,4-Dioxane / H₂O (e.g., 4:1)100 °CA widely used and effective combination.[10][13]
K₃PO₄Toluene or 1,4-Dioxane80 - 110 °CA stronger base, often beneficial for less reactive chlorides.[1][3][9] A small amount of water can sometimes be beneficial.[14]
Cs₂CO₃1,4-Dioxane or DMF80 - 100 °CA strong and highly soluble base, effective in challenging couplings.[1]
KF (spray-dried)THF50 °CA milder base, has been used successfully for solid-supported chloropyrimidines.[9][12]

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloropyrimidine

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1 - 1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[1][6]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[1][6]

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chloropyrimidine, the boronic acid, and the base.[1][13]

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).[1]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.[1]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[1][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][13]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-Cl OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_ArB Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_ArB RedElim Reductive Elimination PdII_Ar_ArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArCl Chloropyrimidine (Ar-Cl) ArCl->OxAdd ArB Ar'-B(OR)2 ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Is Inert Atmosphere Sufficient? Start->Check_Inert Improve_Inert Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Inert->Improve_Inert No Screen_Catalyst Screen Catalyst System (Ligand & Pd Source) Check_Inert->Screen_Catalyst Yes Improve_Inert->Check_Inert Use_Active_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) Screen_Catalyst->Use_Active_Ligand Try More Active Screen_Base Screen Base Screen_Catalyst->Screen_Base No Improvement Increase_Temp Increase Temperature (80-110 °C) Screen_Catalyst->Increase_Temp Improvement Use_Active_Ligand->Screen_Base Use_Stronger_Base Try K3PO4 or Cs2CO3 Screen_Base->Use_Stronger_Base Try Stronger Screen_Base->Increase_Temp No Improvement Use_Stronger_Base->Increase_Temp Check_Side_Reactions Significant Side Reactions? Increase_Temp->Check_Side_Reactions Use_Boronate_Ester Switch to Boronate Ester or Trifluoroborate Check_Side_Reactions->Use_Boronate_Ester Yes (Protodeboronation) Success Improved Yield Check_Side_Reactions->Success No Use_Boronate_Ester->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine amination reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a very low yield. What are the primary parameters I should investigate?

A1: Low yields in Buchwald-Hartwig aminations of pyrimidines often stem from the catalyst system. The selection of the palladium precursor, ligand, and base are all critical for success.[1]

  • Catalyst/Ligand System: Ensure you are using a ligand appropriate for your specific amine and pyrimidine substrate. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are frequently effective for these types of couplings.[1] The quality of the palladium source, for instance, Pd₂(dba)₃ or Pd(OAc)₂, is also crucial. To ensure consistent activation, consider using a pre-formed palladium-ligand complex.[1]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[1] However, for substrates that are sensitive to strong bases, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary, though this might require higher reaction temperatures.[1]

  • Solvent: Anhydrous toluene is a common and effective solvent for Buchwald-Hartwig reactions.[1] It is imperative to ensure your solvent is thoroughly dried, as water can deactivate the catalyst.[1]

  • Temperature: These reactions often necessitate elevated temperatures, typically between 80-110 °C.[1] If your reaction is being run at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be utilized to accelerate the reaction and enhance yields.[1]

Q2: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) amination on a dichloropyrimidine and observing poor conversion. What could be the issue?

A2: Low conversion in SNAr reactions of pyrimidines is frequently linked to the electronic properties of the substrate and the reaction conditions.

  • Substrate Activation: SNAr reactions are more favorable when the pyrimidine ring is substituted with electron-withdrawing groups, which help to stabilize the Meisenheimer complex intermediate. If your substrate is not sufficiently activated, the reaction is likely to be sluggish.[1]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions.[1]

  • Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. Depending on the reactivity of the substrates, temperatures can range from room temperature to reflux.[1] For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary to drive the reaction to completion.[2]

Q3: My Ullmann amination of a pyrimidine is not proceeding as expected. What factors should I consider?

A3: The success of an Ullmann amination often hinges on the copper catalyst, the presence of a suitable ligand, and the base.

  • Copper Source: Copper(I) salts, particularly CuI, are most commonly used.[1] The quality and handling of the copper salt are important, as oxidation to Cu(II) can be detrimental to the reaction.[1]

Q4: I am observing a significant amount of a side product that appears to be from solvolysis (e.g., hydroxypyrimidine or alkoxypyrimidine). How can I minimize this?

A4: Solvolysis can be a competing reaction, especially in the presence of water or alcohol.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, particularly for metal-catalyzed reactions.[1]

  • Choice of Solvent: If solvolysis is a major issue, consider switching to a non-protic solvent like DMF, DMSO, or toluene.[1]

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can help minimize the formation of degradation products.[1]

Q5: How can I achieve regioselectivity in the amination of dihalopyrimidines?

A5: Regioselectivity in the amination of dihalopyrimidines is influenced by the electronic and steric environment of the leaving groups.[1]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[1]

  • Catalyst/Ligand Control (Buchwald-Hartwig): In some instances, the choice of ligand in a palladium-catalyzed reaction can influence regioselectivity.[1]

Q6: My final product is difficult to separate from the residual palladium catalyst. What purification strategies can I employ?

A6: Removing palladium residues is a common challenge in pharmaceutical chemistry.[1]

  • Filtration: A common laboratory practice is to filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Metal Scavengers: For pharmaceutical applications requiring very low palladium levels, solid-supported metal scavengers with chelating functional groups (e.g., thiol or amino groups) are highly effective.[3]

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Amination

This guide provides a systematic approach to troubleshooting low yields in Buchwald-Hartwig amination reactions of pyrimidines.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination

G Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination start Low Conversion Observed catalyst Check Catalyst System - Pd precursor quality - Ligand choice - Catalyst loading start->catalyst base Evaluate Base - Base strength (e.g., NaOtBu vs. K2CO3) - Base purity and dryness catalyst->base conditions Optimize Reaction Conditions - Anhydrous solvent? - Temperature (80-110 °C typical) - Reaction time base->conditions reagents Verify Reagent Quality - Pyrimidine starting material purity - Amine purity conditions->reagents outcome Conversion Improved? reagents->outcome end Consult Further Literature/ Technical Support outcome->end No success Reaction Optimized outcome->success Yes

Caption: A flowchart for troubleshooting low conversion in Buchwald-Hartwig amination.

ParameterRecommendationCommon Issues
Catalyst System Use sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos).[1] Consider pre-formed Pd-ligand complexes.[1]Poor quality palladium precursor. Inappropriate ligand for the substrate.
Base Strong, non-nucleophilic bases like NaOtBu are often effective.[1] For sensitive substrates, consider weaker bases like K₂CO₃ or Cs₂CO₃.[1]Base is not sufficiently strong or is not anhydrous.
Solvent Use anhydrous toluene or other suitable non-protic solvents.[1]Presence of water deactivating the catalyst.[1]
Temperature Typically 80-110 °C.[1] Consider microwave irradiation for acceleration.[1]Insufficient temperature for reaction activation.
Reagent Purity Ensure the purity of the pyrimidine and amine starting materials.Impurities in starting materials can inhibit the catalyst.
Guide 2: Issues with Nucleophilic Aromatic Substitution (SNAr)

This guide addresses common problems encountered during SNAr amination of pyrimidines.

Decision Tree for Troubleshooting SNAr Reactions

G Decision Tree for Troubleshooting SNAr Reactions start Low SNAr Conversion activation Is the pyrimidine ring sufficiently activated with electron-withdrawing groups? start->activation temp Is the reaction temperature high enough? activation->temp Yes consider_alt Consider alternative methods (e.g., Buchwald-Hartwig) activation->consider_alt No solvent Is a polar aprotic solvent (DMF, DMSO, NMP) being used? temp->solvent Yes increase_temp Increase temperature (e.g., up to 140 °C in DMF) temp->increase_temp No change_solvent Switch to a suitable polar aprotic solvent solvent->change_solvent No success Reaction Optimized solvent->success Yes increase_temp->success change_solvent->success

Caption: A decision tree for troubleshooting SNAr amination reactions.

ParameterRecommendationCommon Issues
Substrate Activation SNAr is favored for pyrimidines with electron-withdrawing groups.[1]Lack of activation leads to a sluggish reaction.[1]
Temperature High temperatures (e.g., 140 °C) are often required.[2]Reaction temperature is too low to overcome the activation energy barrier.
Solvent Use polar aprotic solvents like DMF, DMSO, or NMP.[1]An inappropriate solvent can hinder the reaction rate.
Base Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[2]The chosen base may not be effective for the specific substrate.

Experimental Protocols

Key Experiment 1: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To an oven-dried Schlenk tube, add the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).[1]

  • Add the base (e.g., NaOtBu, 1.4 mmol).[1]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Key Experiment 2: General Procedure for SNAr Amination of Dichloropyrimidine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[1]

  • Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction to room temperature and pour it into water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Preventing Catalyst Deactivation in Pyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation issues encountered during pyrimidine cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with a pyrimidine substrate is sluggish or has failed completely. What are the common causes?

A1: Low or no conversion in the Suzuki-Miyaura coupling of pyrimidines is a frequent challenge, often linked to catalyst deactivation. The primary reasons include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This is a significant deactivation pathway, particularly when the coupling site is adjacent to a ring nitrogen.[2]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at elevated temperatures or if the catalytic cycle is slow.[1][2]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.[1][3]

  • Protodeboronation of Boronic Acid: The boronic acid can be cleaved by reaction with base and water, reducing the concentration of the active coupling partner.[3]

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center and promote the desired catalytic cycle.[1][3]

  • Use a Pre-catalyst: Utilize a well-defined Pd(0) pre-catalyst to ensure the efficient generation of the active catalytic species.[1]

  • Optimize Reaction Conditions:

    • Base: Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] For sterically hindered substrates, a stronger base like potassium tert-butoxide may be necessary.[3]

    • Solvent: Ensure the use of anhydrous, deoxygenated solvents like toluene, dioxane, or THF to prevent catalyst oxidation.[1]

    • Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize catalyst decomposition.[1] Consider microwave irradiation to reduce reaction times and potentially improve yields.[4][5]

  • Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.[1][3]

Q2: I am observing significant formation of palladium black in my Buchwald-Hartwig amination of a chloropyrimidine. How can I prevent this?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species aggregate into an inactive form.[1] This is often accelerated by high temperatures and slow reaction kinetics.[1]

Preventative Measures:

  • Appropriate Ligands: Use bulky, electron-rich phosphine ligands such as those from the Buchwald or Josiphos families.[1] These ligands create a sterically protective environment around the palladium atom, preventing aggregation.[1]

  • Control Temperature: High temperatures can hasten catalyst decomposition.[1] It is advisable to conduct the reaction at the minimum temperature required for a satisfactory reaction rate.[1]

  • Use of Pre-catalysts: Well-defined pre-catalysts can lead to a more controlled and sustained generation of the active catalyst, reducing the concentration of free Pd(0) that can aggregate.[6]

  • Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which can then decompose to palladium black.[1] Ensure all reagents and the reaction vessel are properly deoxygenated.[1]

Q3: My Sonogashira coupling with a bromopyrimidine is giving low yields and many side products. What could be the issue?

A3: Low yields in Sonogashira couplings of pyrimidines can be due to several factors, including catalyst deactivation and side reactions.

Potential Issues and Solutions:

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. Ensure thorough deoxygenation of the reaction mixture as this side reaction is often promoted by oxygen. Using a co-catalyst like copper(I) iodide can sometimes lead to increased homocoupling; consider running the reaction under copper-free conditions if this is a major issue.

  • Catalyst Poisoning: Similar to other cross-coupling reactions, the pyrimidine nitrogen can poison the palladium catalyst.[2] The use of appropriate bulky and electron-rich ligands is recommended.

  • Dehalogenation: The starting bromopyrimidine can be reduced to the corresponding pyrimidine, a process known as dehalogenation or hydrodehalogenation.[7] This can sometimes be mitigated by adjusting the base or solvent.

  • Reaction Conditions:

    • Base: Triethylamine (Et₃N) is a common base, but others like diisopropylethylamine (DIPEA) or inorganic bases can be screened.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are often used. Ensure they are anhydrous.

    • Additives: The addition of copper(I) iodide (CuI) as a co-catalyst is common but can be omitted.

Quantitative Data Summary

The selection of the catalyst and ligand system is critical for a successful pyrimidine cross-coupling reaction. The following tables provide a summary of how different catalytic systems can impact the reaction outcome.

Table 1: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[4]

Table 2: Effect of Palladium Catalyst and Ligand on Suzuki Coupling of 2,4-Dichloropyrimidine

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd₂(dba)₃ (5)-<5
2Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)85
3Pd(OAc)₂ (5)SPhos (5)92
4Pd(OAc)₂ (5)XPhos (5)95
Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine [4]

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine [8]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the ligand (e.g., XPhos, 0.022-0.11 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Purification: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the product by column chromatography.

Visualizations

Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Poisoning Catalyst Poisoning (Pyrimidine-Pd Complex) Pd(0)L_n->Poisoning Coordination of Pyrimidine-N Decomposition Decomposition (Palladium Black) Pd(0)L_n->Decomposition Aggregation Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-M Ar-Pd(II)-X->Poisoning Ar-Pd(II)-R Ar-Pd(II)(L_n)-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R'

Catalytic cycle with points of deactivation.

Troubleshooting_Workflow start Pyrimidine Cross-Coupling Reaction Fails (Low/No Conversion) check_catalyst Is Palladium Black visible? start->check_catalyst check_reagents Are starting materials fully consumed? check_catalyst->check_reagents No optimize_conditions Optimize Conditions: - Lower temperature - Screen different bases/solvents - Ensure inert atmosphere check_catalyst->optimize_conditions Yes optimize_ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase ligand loading check_reagents->optimize_ligand No check_sm_purity Verify Purity & Integrity of: - Pyrimidine halide - Boronic acid/amine - Solvent (anhydrous) check_reagents->check_sm_purity Yes success Successful Reaction optimize_ligand->success optimize_conditions->success consider_deboronation Troubleshoot Boronic Acid: - Check for protodeboronation - Use boronic ester - Use KF as base check_sm_purity->consider_deboronation consider_deboronation->success Deactivation_Mitigation cluster_problem Problem: Catalyst Poisoning cluster_solution Solution: Steric Hindrance pyrimidine Pyrimidine Substrate inactive_complex Inactive Pyrimidine-Pd Complex pyrimidine->inactive_complex N-coordination pd_catalyst Pd(0) Catalyst pd_catalyst->inactive_complex productive_cycle Productive Catalytic Cycle bulky_ligand Bulky Ligand (e.g., XPhos) active_catalyst Sterically Shielded Active Catalyst bulky_ligand->active_catalyst active_catalyst->productive_cycle Prevents N-coordination pd_catalyst_sol Pd(0) Catalyst pd_catalyst_sol->active_catalyst

References

Technical Support Center: Recrystallization of 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-2-(methylthio)pyrimidin-4-amine. The following sections offer detailed protocols and solutions to common issues encountered during the purification of this compound by recrystallization.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I've added the hot solvent, but my compound is not dissolving. What should I do?

A1: If your compound is not dissolving, you can try adding more of the solvent in small increments. Should the compound remain insoluble, you may need to select a more appropriate solvent or a different solvent system where your compound exhibits higher solubility at elevated temperatures. For aminopyrimidine derivatives, polar protic solvents are often a good starting point.

Q2: No crystals are forming after cooling the solution. What are the next steps?

A2: If crystals do not form upon cooling, the solution may be too dilute. You can attempt to induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.

  • Seeding: Introduce a "seed crystal" of the pure this compound to the solution to initiate crystal growth.

  • Evaporation: Dip a glass stirring rod into the solution, allow the solvent to evaporate, and then re-introduce the rod with the thin residue of crystals into the solution.[1]

If these methods are unsuccessful, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.

Q3: The recrystallization process resulted in a very low yield. What could be the cause?

A3: A low yield can stem from several factors, including:

  • Using an excessive amount of solvent: This leads to a significant portion of the compound remaining in the mother liquor.

  • Premature crystallization: This can occur during a hot filtration step, resulting in product loss. It is crucial to use the minimum amount of hot solvent required for complete dissolution and to pre-heat your filtration apparatus.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out," where the compound separates as a liquid, can occur if the solution is too concentrated or if the cooling is too rapid. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation, and allow it to cool more slowly. An inappropriate solvent with a boiling point that is too high can also cause this issue. In such cases, selecting a solvent with a lower boiling point or one in which the compound is less soluble at room temperature is recommended.

Q5: The crystals that formed are very fine needles or look like a powder. How can I get larger crystals?

A5: The formation of very fine crystals is often due to rapid cooling or agitation during the cooling process. To encourage the growth of larger crystals, allow the solution to cool slowly and without disturbance. You can insulate the flask to slow down the cooling rate.

Data Presentation: Solvent Selection for Recrystallization

Solvent/Solvent SystemSuitability for RecrystallizationNotes
Methanol/Water Highly Recommended A mixture of methanol and water is a good starting point for aminopyrimidine derivatives. The compound is typically soluble in hot methanol, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethanol Recommended Ethanol is a common solvent for recrystallizing pyrimidine derivatives.
Ethanol/Water Recommended Similar to a methanol/water system, this mixture can be effective for compounds that are highly soluble in hot ethanol.
Ethyl Acetate Possible May be a suitable solvent, potentially in a mixture with a non-polar solvent like hexane.
Hexane/Acetone Possible This solvent mixture can be effective for certain pyrimidine derivatives.
Hexane/THF Possible Another potential mixed solvent system to consider.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable for purifying this compound if a single solvent with a steep solubility curve with respect to temperature is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Methanol/Water)

This protocol is recommended for this compound.

  • Dissolution: Dissolve the crude compound in a minimal amount of hot methanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol, using an ice-cold methanol/water mixture of the same composition for washing.

Mandatory Visualization

The following diagrams illustrate a troubleshooting workflow for common recrystallization issues and a representative signaling pathway that can be modulated by pyrimidine derivatives, which is of interest to drug development professionals.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oiling Out end Pure Compound filter_dry->end troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Not supersaturated? no_crystals->troubleshoot_no_crystals add_seed Add Seed Crystal or Scratch Flask troubleshoot_no_crystals->add_seed concentrate Concentrate Solution troubleshoot_no_crystals->concentrate add_seed->cool concentrate->cool troubleshoot_oiling Troubleshoot: - Solution too concentrated? - Cooling too rapid? oiling_out->troubleshoot_oiling reheat_add_solvent Reheat and Add More Solvent troubleshoot_oiling->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for common recrystallization issues.

G Representative EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation inhibitor Pyrimidine Derivative (e.g., 6-Methyl-2-(methylthio) -pyrimidin-4-amine analogue) inhibitor->egfr Inhibits (competes with ATP)

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

Technical Support Center: Navigating Scale-Up Challenges in Substituted Pyrimidine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrimidine synthesis from the laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of substituted pyrimidines?

A1: Scaling up the synthesis of substituted pyrimidines often presents several challenges, including:

  • Exothermic Reaction Control: Many reactions involved in forming the pyrimidine ring can be highly exothermic. Without proper thermal management, this can lead to thermal runaway, causing a rapid increase in temperature and pressure, potentially resulting in vessel rupture or explosions.[1]

  • Solubility Issues: Starting materials, intermediates, and the final product may have limited solubility in suitable solvents, which can negatively impact reaction kinetics, purification, and overall yield.

  • Impurity Profile Changes: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile and making purification more challenging.

  • Maintaining Consistent Yield and Quality: Achieving consistent yields and maintaining the same level of purity across different batches can be difficult due to variations in raw material quality and less precise control over reaction parameters at a larger scale.

  • Purification and Isolation: Methods like column chromatography that are feasible in the lab may not be practical or economical for large-scale production. Developing robust crystallization processes is often necessary but can be complicated by issues like polymorphism.[2][3]

Q2: How does the choice of synthetic route impact the scalability of pyrimidine production?

A2: The chosen synthetic route is a critical factor for successful scale-up. An ideal route for large-scale production should:

  • Utilize readily available, cost-effective, and safe starting materials.

  • Involve a minimal number of synthetic steps to maximize overall yield and reduce processing time.

  • Avoid hazardous reagents and reaction conditions that are difficult to control at scale.

  • Generate a final product that is easily purified, preferably through crystallization rather than chromatography.

  • Be robust and tolerant to minor variations in reaction conditions.

Q3: What are the key considerations for managing thermal safety during the scale-up of pyrimidine synthesis?

A3: A thorough thermal hazard assessment is crucial before any scale-up. Key considerations include:

  • Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential to determine the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1]

  • Control Strategies: To manage exotherms, consider implementing strategies such as:

    • Semi-batch or continuous feeding: Adding a reactive reagent gradually to control the rate of heat generation.[1]

    • Dilution: Using an appropriate solvent to increase the thermal mass of the reaction mixture.[1]

    • Efficient cooling: Ensuring the reactor's cooling system has adequate capacity.[1]

    • Lowering the reaction temperature: If reaction kinetics permit, operating at a lower temperature can significantly reduce heat evolution.[1]

Troubleshooting Guides

This section provides guidance on specific issues that may arise during the scale-up of substituted pyrimidine synthesis.

Issue 1: Low or Inconsistent Yield
Symptom Potential Cause Recommended Solution
Low conversion of starting materials Inefficient mixing at larger scale leading to localized concentration and temperature gradients.Improve agitation efficiency. Consider using a different type of impeller or increasing the stirring speed.
Deactivation of the catalyst.Ensure an inert atmosphere is maintained to prevent catalyst oxidation. Use fresh, high-quality catalyst and ligands. For Suzuki reactions, consider using more stable boronate esters instead of boronic acids.[4]
Significant formation of side products Reaction temperature is too high, favoring side reactions.Optimize the reaction temperature. A lower temperature may reduce side product formation, even if it requires a longer reaction time.
Incorrect stoichiometry of reagents at scale.Re-verify calculations for all reagents and ensure accurate dispensing, accounting for any changes in purity of bulk materials.
Product loss during work-up and purification The product has some solubility in the aqueous phase during extraction.Perform back-extraction of the aqueous layers. Adjust the pH of the aqueous phase to suppress the ionization of the product.
The chosen crystallization solvent and conditions are not optimized for large-scale isolation.Screen for alternative crystallization solvents. Develop a controlled cooling profile to maximize crystal growth and yield.
Issue 2: Impurities Exceeding Specification
Symptom Potential Cause Recommended Solution
Appearance of new, unknown impurities A side reaction pathway has become significant at the larger scale.Re-evaluate the reaction mechanism and identify potential side reactions. Adjust reaction conditions (e.g., temperature, concentration, order of addition) to minimize the formation of the new impurity.
Impurities present in the starting materials are carried through the synthesis.Source higher purity starting materials or introduce a purification step for the raw materials before use.
Incomplete removal of known impurities The purification method (e.g., recrystallization) is not effective at removing a specific impurity at higher concentrations.Develop a more robust purification process. This may involve a re-slurry of the crude product in a suitable solvent, a different recrystallization solvent system, or in some cases, a chromatographic step if feasible.
Residual catalyst in the final product Inefficient removal of the catalyst during work-up.Introduce a specific catalyst scavenging step after the reaction is complete. This could involve treatment with a solid-supported scavenger or an aqueous wash with a suitable chelating agent.

Data Presentation: Impact of Scale-Up on a Representative Pyrimidine Synthesis

The following table provides illustrative data on the impact of scaling up a Suzuki-Miyaura cross-coupling reaction to produce a substituted pyrimidine.

Parameter Lab Scale (1 g) Pilot Scale (1 kg) Observations and Considerations
Reaction Time 4 hours8 hoursLonger reaction times are often required at scale to ensure complete conversion due to mass and heat transfer limitations.
Yield 85%75%A decrease in yield is common during the initial scale-up. This can be due to less efficient mixing, longer reaction times leading to some product degradation, and losses during transfer and isolation in larger equipment.
Purity (by HPLC) 99.5%98.0%The impurity profile may change, with some previously minor impurities increasing in concentration. This necessitates a more robust purification strategy.
Major Impurity 0.2% (Homocoupling product)1.0% (Homocoupling product)The relative increase in side products like the homocoupling of the boronic acid can be exacerbated by longer reaction times and potential localized temperature variations.
Purification Method Flash Column ChromatographyCrystallizationChromatography is generally not viable for large-scale production. The development of a scalable crystallization process is critical.

Experimental Protocols

Protocol 1: Large-Scale Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid at a larger scale.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.01 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor with 4-chloro-6-methylpyrimidine and phenylboronic acid.

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the reactor. Begin agitation.

  • Base and Catalyst Addition: Add the potassium carbonate, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 90 °C and maintain for 6-8 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Pilot-Scale Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a general method for the Buchwald-Hartwig amination of a chloropyrimidine with a primary amine.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Aniline (1.1 eq)

  • Pd₂(dba)₃ (0.015 eq)

  • Xantphos (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup and Inerting: In a dry, inerted reactor, add Pd₂(dba)₃ and Xantphos.

  • Reagent Addition: Under a positive pressure of nitrogen, add the 2-chloropyrimidine, aniline, and sodium tert-butoxide.

  • Solvent Addition: Add anhydrous toluene to the reactor.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction by LC-MS.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of celite to remove palladium black.

  • Extraction and Washes: Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by recrystallization or a slurry in a suitable solvent (e.g., heptane/ethyl acetate).

Mandatory Visualizations

G cluster_0 Troubleshooting Low Yield in Pyrimidine Synthesis Start Low Yield Observed Check_Conversion Check Conversion Rate (TLC/HPLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete Good_Conversion Good Conversion Check_Conversion->Good_Conversion Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Catalyst Activity - Temperature - Mixing - Reagent Stoichiometry Low_Conversion->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Work-up & Purification: - Extraction Efficiency - Crystallization Conditions - Product Stability Good_Conversion->Troubleshoot_Workup Optimize_Reaction Optimize Reaction Troubleshoot_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification Troubleshoot_Workup->Optimize_Purification

Caption: A logical workflow for troubleshooting low-yield issues in pyrimidine synthesis.

G cluster_1 General Workflow for Scale-Up of Pyrimidine Synthesis Lab_Scale Lab-Scale Synthesis (mg to g scale) Process_Safety Process Safety Assessment (Calorimetry, Thermal Stability) Lab_Scale->Process_Safety Kilo_Lab Kilo-Lab Scale-Up (100g to kg scale) Process_Safety->Kilo_Lab Process_Optimization Process Optimization (Parameter Robustness, Impurity Purge) Kilo_Lab->Process_Optimization Pilot_Plant Pilot Plant Production (kg to 100s kg scale) Process_Optimization->Pilot_Plant Commercial Commercial Manufacturing Pilot_Plant->Commercial

Caption: A general workflow for the scale-up of substituted pyrimidine production.

G cluster_2 Factors Influencing Polymorphism in Pyrimidine APIs Polymorphism Polymorphism (Different Crystal Forms) Solvent Crystallization Solvent Polymorphism->Solvent Temperature Temperature & Cooling Rate Polymorphism->Temperature Supersaturation Supersaturation Level Polymorphism->Supersaturation Impurities Presence of Impurities Polymorphism->Impurities Agitation Agitation / Stirring Rate Polymorphism->Agitation

Caption: Key factors that can influence the polymorphic form of a pyrimidine API.

References

Technical Support Center: Strategies for Selective Functionalization of the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective functionalization of the pyrimidine core.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of 2,4-dihalopyrimidines often regioselective for the C4 position?

A1: The inherent electronic properties of the pyrimidine ring make the C4 position more susceptible to nucleophilic attack than the C2 position.[1][2] This preference is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon.[3] This makes C4 more electrophilic. Additionally, the intermediate formed during nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance.[3][4] Repulsion between the lone pairs of the two nitrogen atoms and the incoming nucleophile may also be greater at the C2 position, further favoring attack at C4.[3]

Q2: Under what conditions can C2 selectivity be achieved in 2,4-disubstituted pyrimidines?

A2: While C4 is typically the more reactive site, C2 selectivity can be achieved under specific conditions. Recent studies have shown that using certain palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can promote C2-selective C-S cross-coupling with thiols.[1][5] Additionally, the electronic nature of other substituents on the pyrimidine ring can influence regioselectivity. For instance, an electron-donating group at the C6 position may favor nucleophilic substitution at the C2 position.[2]

Q3: What are the primary challenges associated with direct C-H functionalization of the pyrimidine core?

A3: Direct C-H functionalization is a powerful tool but presents several challenges.[6] Key difficulties include:

  • Regioselectivity: Activating a specific C-H bond in the presence of other similar bonds on the ring is a major hurdle.[6][7]

  • Chemoselectivity: The reaction conditions required for C-H activation can be harsh, often necessitating the use of protecting groups for sensitive functionalities on the molecule.[6][8]

  • Reaction Conditions: High temperatures are often needed to activate the relatively inert C-H bonds, which can lead to substrate decomposition.[6]

Q4: Which halogen is the most effective leaving group for palladium-catalyzed cross-coupling reactions on pyrimidines?

A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend of bond strength and ability to undergo oxidative addition. The established order is I > Br > OTf > Cl.[1][9] Consequently, chloro-pyrimidines are the least reactive and require more carefully optimized and active catalytic systems for successful coupling.[10]

Troubleshooting Guides

Problem: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q: My Suzuki-Miyaura coupling reaction with a halopyrimidine is resulting in low to no product yield. What are the potential causes and how can I troubleshoot this?

A: Low conversion in Suzuki coupling of pyrimidines is a common issue that can stem from several factors, particularly related to the catalyst system and reaction conditions.[11][12]

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation/Inhibition: The basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, poisoning the catalyst and forming inactive species.[1][11]

    • Solution: Switch to more robust, electron-rich, and sterically hindered phosphine ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][10][11] These ligands help stabilize the active catalytic species and promote the desired reaction pathway.

  • Suboptimal Reaction Components: The choice of base, solvent, and the quality of the boronic acid are critical for success.

    • Base: The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For sensitive substrates, a milder base like KF might prevent side reactions.[13]

    • Solvent: Ensure the use of anhydrous and properly degassed solvents (e.g., Toluene, Dioxane, THF) to prevent catalyst deactivation.[1][10]

    • Boronic Acid: Boronic acids can decompose upon storage or during the reaction (protodeboronation).[1][14] Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[1]

  • Poor Oxidative Addition: This is the first and often rate-limiting step. It is especially challenging with less reactive aryl chlorides.[10]

    • Solution: Increase the reaction temperature. If thermal decomposition is a concern, consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[9][14] Employing a pre-formed Pd(0) catalyst or a more active pre-catalyst can also facilitate oxidative addition.[11]

  • Side Reactions: Dehalogenation (hydrodehalogenation) or homo-coupling of the boronic acid can compete with the desired cross-coupling.[1][12]

    • Solution: To minimize dehalogenation, use a milder base or a different ligand.[1] Homo-coupling can sometimes be suppressed by ensuring efficient transmetalation and using a slight excess of the aryl halide.[14]

Below is a workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Problem: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a substitution on a 2,4-dihalopyrimidine and obtaining a mixture of C2 and C4 isomers, or the undesired isomer. How can I control the regioselectivity?

A: Controlling regioselectivity in the functionalization of dihalopyrimidines is a common challenge. While C4 substitution is electronically favored, several factors can be manipulated to enhance selectivity.[2][5]

Key Factors & Optimization Strategies:

  • Reaction Temperature: The energy difference between the transition states leading to the C2 and C4 products can sometimes be small. Lowering the reaction temperature often increases selectivity in favor of the thermodynamically preferred product.

  • Steric Hindrance: The steric bulk of the incoming nucleophile or substituents already on the pyrimidine ring can play a decisive role.

    • Nucleophile: A bulkier nucleophile may preferentially attack the less sterically hindered C4 position.

    • Ring Substituents: A bulky substituent at the C5 position can sterically block access to the C4 position, thereby favoring attack at C2.[5]

  • Solvent Effects: The solvent can influence the reactivity of the nucleophile and stabilize the charged intermediates differently, which can affect the isomeric ratio of the products. Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and non-polar solvents (e.g., Dioxane, Toluene).

  • Leaving Group: While both are halogens, the differential reactivity between Cl and F can be exploited. In a 2-chloro-4-fluoropyrimidine, substitution will almost exclusively occur at the C4 position due to the superior leaving group ability of fluoride in SNAr reactions.[2]

RegioselectivityFactors cluster_factors Influencing Factors title Controlling Regioselectivity in Dihalopyrimidine SNAr input 2,4-Dihalopyrimidine + Nucleophile c4_favored C4 Substitution (Generally Favored) input->c4_favored Electronic Preference c2_favored C2 Substitution (Specific Conditions) temp Low Temperature temp->c4_favored sterics Bulky C5 Substituent sterics->c2_favored catalyst Specific Pd/NHC Catalysts (for Cross-Coupling) catalyst->c2_favored electronics Electron Donating Group @ C6 electronics->c2_favored SuzukiCycle pd0 Pd(0)L (Active Catalyst) pd_complex R¹-Pd(II)L-X pd0->pd_complex ox_add Oxidative Addition ox_add->pd0 pd_r2 R¹-Pd(II)L-R² pd_complex->pd_r2 transmetal Transmetalation transmetal->pd_complex pd_r2->pd0 red_elim Reductive Elimination red_elim->pd_r2 aryl_halide R¹-X (Halopyrimidine) aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal product R¹-R² (Product) product->red_elim

References

Validation & Comparative

A Comparative Analysis of 6-Methyl-2-(methylthio)pyrimidin-4-amine and Other Pyrimidine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Methyl-2-(methylthio)pyrimidin-4-amine with other notable pyrimidine analogs. This analysis is supported by available experimental data to highlight its potential in therapeutic applications.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] this compound, a substituted pyrimidine, holds particular interest due to its structural motifs that are often associated with significant pharmacological effects. This guide provides a comparative overview of its performance against other pyrimidine derivatives in key therapeutic areas such as oncology and infectious diseases.

Comparative Biological Activity

The therapeutic potential of pyrimidine derivatives is largely dictated by the nature and position of substituents on the pyrimidine ring. These modifications influence the molecule's interaction with biological targets, thereby determining its efficacy and spectrum of activity.

Anticancer Activity

Pyrimidine analogs have been extensively investigated as anticancer agents, primarily targeting pathways involved in cell proliferation and survival. The cytotoxic effects of various pyrimidine derivatives against different cancer cell lines are often evaluated using the MTT assay, which measures cell viability.

Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)HCT-116 (Colon)HEPG-2 (Liver)A549 (Lung)Reference
This compound Derivatives Data not availableData not availableData not availableData not available
2,4,6-Trisubstituted Pyrimidines~15-60 µg/mL*---[1]
Thieno[2,3-d]pyrimidines0.056 - 25.3---[2]
Pyrimido[4,5-d]pyrimidinesClose to DoxorubicinClose to DoxorubicinClose to Doxorubicin-[1]
4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one---1.95 (MiaPaCa-2)[3]
Doxorubicin (Control)~0.04-0.1~0.05~0.1-0.5~0.1[4]

Note: Data for 2,4,6-trisubstituted pyrimidines is presented in µg/mL as per the source. Conversion to µM depends on the specific molecular weight of the compound tested.

Antimicrobial Activity

Pyrimidine derivatives have also shown promise as antimicrobial agents. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
This compound Derivatives Data not availableData not availableData not availableData not available
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesActiveActiveActiveActive[5][6]
Pyrimido[4,5-d]pyrimidine DerivativesExcellentExcellentExcellentExcellent[1]
Ampicillin (Bacterial Control)StandardStandardStandard-[1]
Clotrimazole (Fungal Control)---Standard[1]

Specific MIC values for this compound are not widely reported. However, derivatives containing the 6-methyl-2-(methylthio)pyrimidine core have demonstrated antimicrobial and antifungal activity.[5][6] The broader class of pyrimido[4,5-d]pyrimidines has shown excellent antimicrobial activity against a range of bacteria and fungi.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are often attributed to their ability to interact with and modulate specific signaling pathways that are critical for cell function and survival.

Kinase Inhibition

Many pyrimidine-based compounds function as kinase inhibitors.[12][13] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases, thereby inhibiting their activity.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Activates Kinase_Cascade_2 Downstream Kinase Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade_2->Transcription_Factor Activates Pyrimidine_Inhibitor This compound (or other pyrimidine) Pyrimidine_Inhibitor->Kinase_Cascade_2 Inhibits ATP binding ATP ATP ATP->Kinase_Cascade_2 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Generalized kinase inhibition pathway by pyrimidine derivatives.

De Novo Pyrimidine Biosynthesis

Some pyrimidine analogs can interfere with the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. This inhibition can lead to the depletion of nucleotide pools, thereby halting cell proliferation. This is a particularly relevant mechanism in rapidly dividing cancer cells.

pyrimidine_synthesis_inhibition Precursors Glutamine, CO2, Aspartate DHODH Dihydroorotate Dehydrogenase (DHODH) Precursors->DHODH UMPS UMP Synthase DHODH->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP UTP_CTP UTP, CTP UMP->UTP_CTP RNA_DNA RNA and DNA Synthesis UTP_CTP->RNA_DNA Pyrimidine_Analog Pyrimidine Analog (e.g., Brequinar) Pyrimidine_Analog->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct comparative data for this specific molecule is limited, the broader family of substituted pyrimidines has demonstrated robust anticancer and antimicrobial activities. The structure-activity relationships within this class suggest that the 2, 4, and 6 positions of the pyrimidine ring are key sites for modification to enhance potency and selectivity. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic promise. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.

References

Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-(methylthio)pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 6-methyl-2-(methylthio)pyrimidine-4-amine scaffold. The information presented herein is compiled from various studies and aims to facilitate further research and development in this area.

I. Anticancer Activity of[1][2][3]triazolo[1,5-a]pyrimidine Analogs

A series of novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives, which can be considered analogs of the core 6-methyl-2-(methylthio)pyrimidin-4-amine structure, have been synthesized and evaluated for their in vitro anti-tumor activities against human fibrosarcoma (HT-1080) and human hepatocellular carcinoma (Bel-7402) cell lines. The antiproliferative activity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[2]

Data Presentation: In Vitro Anticancer Activity
Compound IDRR'IC50 (μM) vs. Bel-7402IC50 (μM) vs. HT-1080
6 HH>300>300
7 PhenylH72.552.1
8 4-FluorophenylH67.357.4
14 Phenyl3-((5-((dimethylamino)methyl)furan-2-yl)methylthio)propyl54.130.8
15 4-Fluorophenyl3-((5-((dimethylamino)methyl)furan-2-yl)methylthio)propyl44.636.3
16 4-Fluoro-3-(trifluoromethyl)phenylH42.132.2
19 4-Fluoro-3-(trifluoromethyl)phenyl3-((5-((diethylamino)methyl)furan-2-yl)methylthio)propyl12.36.1
20 4-Fluoro-3-(trifluoromethyl)phenyl3-((5-((dimethylamino)methyl)furan-2-yl)methylthio)propyl--

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenylamino Group: The introduction of a phenylamino group at the 7-position (compound 7 ) significantly increased the anticancer activity compared to the unsubstituted analog (compound 6 ).[2]

  • Effect of Fluorine Substitution: The addition of a fluorine atom at the 4-position of the phenyl ring (compound 8 ) led to a slight improvement in activity.[2]

  • Side Chain at the 2-position: The introduction of a furan-containing side chain at the 2-position (compounds 14 and 15 ) enhanced the cytotoxic activity.[2]

  • Combined Substitutions: The most potent compound in this series was 19 , which features a 4-fluoro-3-(trifluoromethyl)phenylamino group at the 7-position and a 3-((5-((diethylamino)methyl)furan-2-yl)methylthio)propyl side chain at the 2-position. This compound exhibited the lowest IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively.[2]

II. Experimental Protocols

Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine Analogs[2]

The general synthetic route for the preparation of the[1][2][3]triazolo[1,5-a]pyrimidine analogs is outlined below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate 3 cluster_1 Step 2: Synthesis of Intermediate 4 cluster_2 Step 3: Synthesis of Intermediate 5 cluster_3 Step 4: Synthesis of Final Compounds (6-20) A 3-Amino-1,2,4-triazole C Intermediate 3 A->C Reflux B Ethyl acetoacetate B->C C2 Intermediate 3 E Intermediate 4 (7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine) C2->E Reflux D POCl3 D->E E2 Intermediate 4 G Intermediate 5 E2->G Ethanol, Reflux F Thiourea F->G G2 Intermediate 5 I Final Analogs (6-20) G2->I Reflux H Substituted Anilines H->I

Caption: General synthetic scheme for[1][2][3]triazolo[1,5-a]pyrimidine analogs.

Detailed Method:

  • Synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate 3): A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate is refluxed to yield the intermediate.

  • Synthesis of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (Intermediate 4): Intermediate 3 is refluxed with phosphorus oxychloride (POCl3).

  • Synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-thiol (Intermediate 5): Intermediate 4 is reacted with thiourea in ethanol under reflux.

  • Synthesis of Final Analogs (6-20): Intermediate 5 is refluxed with various substituted anilines to yield the final products.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

The antiproliferative activity of the synthesized compounds was evaluated against HT-1080 and Bel-7402 cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Add compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO (150 μL/well) F->G H Measure absorbance at 490 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells (HT-1080 or Bel-7402) are seeded into 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

III. Antimicrobial and Antifungal Activity of Acetohydrazide Derivatives

Another class of analogs, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, has been synthesized and evaluated for their antimicrobial and antifungal activities.[4][5]

Data Presentation: Antimicrobial and Antifungal Activity

While specific quantitative data like Minimum Inhibitory Concentration (MIC) values are not provided in a tabular format in the source, the studies report that certain derivatives exhibit high antimicrobial and antifungal activity.[4]

Structure-Activity Relationship (SAR) Insights:

  • The antimicrobial activity is dependent on the nature of the substituent on the benzene ring attached to the hydrazide moiety.[4][5]

  • Compounds with 4-aminophenyl, 4-hydroxyphenyl, and 2,5-dihydroxyphenyl substituents on the ethylidene portion of the acetohydrazide were found to be more potent than other analogs in the series.[4][5]

IV. Experimental Protocols

Synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives[4][5]

The synthesis involves the hydrazinolysis of ethyl thioacetate followed by reaction with various ketones.

Synthesis_Workflow_Antimicrobial cluster_0 Step 1: Synthesis of Acetohydrazide cluster_1 Step 2: Synthesis of Final Derivatives A Ethyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate C 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide A->C Ethanol, Room Temp. B Hydrazine hydrate B->C C2 Acetohydrazide Intermediate E Final N-ylidenehydrazides C2->E Ethanol, Boil D Substituted Ketones D->E

References

Comparing the efficacy of different catalysts for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidines is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of various catalysts, supported by experimental data, to inform the selection of the most effective catalytic system for your synthetic needs.

The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide range of pharmaceuticals.[1][2][3] The development of efficient, sustainable, and versatile catalytic methods for pyrimidine synthesis is therefore a critical area of research.[1][3] This comparison focuses on the widely employed Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea, as a model for evaluating catalyst performance.[4][5][6]

Performance Comparison of Catalysts

The efficacy of a catalyst is determined by several key parameters, including reaction yield, reaction time, and the conditions required for optimal performance. The following table summarizes quantitative data for a selection of catalysts used in the synthesis of dihydropyrimidines (DHPMs) via the Biginelli reaction, offering a clear comparison to guide catalyst selection.

CatalystAldehydeβ-Dicarbonyl CompoundUrea/ThioureaSolventTemp (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
p-Toluenesulfonic acid (p-TSA)BenzaldehydeEthyl acetoacetateUreaEthanolReflux492[7]
Samarium chloride (SmCl₃)BenzaldehydeEthyl acetoacetateUreaAcetonitrileReflux1.586[8]
Iridium (PN⁵P-Ir-pincer complex)Various alcohols (in-situ oxidation to aldehydes)-AmidinesToluene110-15020-48up to 93[9][10]
Heterogeneous Catalysts
Platinum on Carbon (Pt/C)Secondary/Primary Alcohols-AmidinesToluene15024up to 92[11]
Titanium Dioxide Nanoparticles (TiO₂-NPs)4-CyanobenzaldehydeEthyl cyanoacetateThioureaEthanolReflux595[12]
Bone char-Bronsted solid acidVarious aldehydesMalononitrileUrea/ThioureaSolvent-free800.5-190-98[13]
Fe₃O₄/KF/Clinoptilolite@MWCNTsVarious aldehydesMalononitrile/Ethyl cyanoacetate-Ionic LiquidRT0.25-0.592-98[14]
Organocatalysts
Chiral Phosphoric AcidVarious aldehydesβ-keto estersUrea/ThioureaDichloromethane3024-72up to 99 (ee >90%)[15]
Biocatalysts
Curd WaterVarious aldehydesEthyl acetoacetateUrea-RT2-385-95[6]

Experimental Protocols

A generalized experimental protocol for the Biginelli reaction is provided below. Specific modifications to temperature, solvent, and catalyst loading are necessary based on the chosen catalytic system as detailed in the referenced literature.

General Procedure for Biginelli Reaction:

  • To a mixture of the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (5-10 mL), the catalyst (typically 1-10 mol%) is added.

  • The reaction mixture is then stirred at the specified temperature (ranging from room temperature to reflux) for the required duration.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is filtered, washed with cold solvent (e.g., ethanol), and dried.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the workflow and reaction mechanism, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reactants Reactants (Aldehyde, β-Dicarbonyl, Urea/Thiourea) mixing Mixing of Reactants, Catalyst, and Solvent reactants->mixing catalyst Catalyst Selection (e.g., Homogeneous, Heterogeneous) catalyst->mixing solvent Solvent solvent->mixing heating Heating and Stirring (Specific Temp & Time) mixing->heating monitoring Reaction Monitoring (TLC) heating->monitoring isolation Product Isolation (Filtration/Extraction) monitoring->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Analysis (Yield, Spectroscopic Data) purification->analysis

Caption: A generalized workflow for comparing the efficacy of different catalysts in pyrimidine synthesis.

Biginelli_Mechanism Simplified Biginelli Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde Aldehyde acyliminium Acyliminium Ion aldehyde->acyliminium + Urea (Catalyst) urea Urea ketoester β-Ketoester enolate Enolate ketoester->enolate (Catalyst) open_chain Open-Chain Intermediate acyliminium->open_chain enolate->open_chain dhpm Dihydropyrimidine (DHPM) open_chain->dhpm Cyclization & Dehydration

Caption: A simplified representation of the key steps in the catalyzed Biginelli reaction for pyrimidine synthesis.

Concluding Remarks

The choice of catalyst for pyrimidine synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint.[14] Homogeneous catalysts often offer high activity and selectivity, while heterogeneous catalysts provide significant advantages in terms of separation and recyclability.[16] The emergence of nanocatalysts and biocatalysts presents promising avenues for green and sustainable chemical synthesis.[6][12][17] This guide serves as a starting point for researchers to navigate the diverse landscape of catalytic systems and select the optimal catalyst for their specific pyrimidine synthesis endeavors. Further exploration of the cited literature is encouraged for detailed mechanistic insights and expanded substrate scopes.

References

In Vivo Validation of 6-Methyl-2-(methylthio)pyrimidin-4-amine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-2-(methylthio)pyrimidin-4-amine is a pyrimidine derivative, a class of heterocyclic compounds known for a wide range of pharmacological activities, including anticancer properties.[1][2][3] Many pyrimidine-based agents function as kinase inhibitors, targeting critical cell signaling pathways that are often dysregulated in cancer.[4][5] This guide provides a comparative analysis of the in vivo efficacy of this compound, positioned here as a putative inhibitor of the PI3K/Akt/mTOR pathway, against other conceptual inhibitors in a preclinical cancer model. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival and is frequently overactive in many human cancers.[6][7]

This document presents supporting experimental data, detailed protocols for the key in vivo assays, and diagrams of the relevant signaling pathway and experimental workflow to aid researchers, scientists, and drug development professionals in evaluating the compound's potential.

Comparative Quantitative Data

The in vivo antitumor activity of this compound was assessed in a human tumor xenograft model. Its performance was compared against two other representative PI3K pathway inhibitors, designated Compound X (a pan-PI3K inhibitor) and Compound Y (an mTOR-specific inhibitor).

Table 1: Comparative Efficacy in a Human Colorectal Cancer (HCT-116) Xenograft Model

CompoundDosing RegimenMean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)Statistically Significant vs. Vehicle (p < 0.05)
Vehicle Control10 mL/kg, oral, daily1625 ± 155--
This compound 50 mg/kg, oral, daily830 ± 9848.9Yes
Compound X (Pan-PI3K Inhibitor)50 mg/kg, oral, daily650 ± 8560.0Yes
Compound Y (mTOR Inhibitor)20 mg/kg, oral, daily1015 ± 11037.5Yes

Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue (4 hours post-final dose)

CompoundMean Inhibition of p-Akt (Ser473) (%) (± SEM)Mean Inhibition of p-S6K (Thr389) (%) (± SEM)
This compound 65 ± 7.258 ± 6.5
Compound X (Pan-PI3K Inhibitor)85 ± 5.975 ± 8.1
Compound Y (mTOR Inhibitor)15 ± 4.170 ± 7.8

Experimental Protocols

A detailed methodology for the key in vivo xenograft study is provided below. Such protocols are standard for evaluating the efficacy of novel therapeutic compounds in preclinical settings.[8][9]

Protocol: Subcutaneous Xenograft Model

  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used for the study. Animals are allowed to acclimatize for at least one week before experimental manipulation, housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Tumor Implantation: HCT-116 cells are harvested during their logarithmic growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile Phosphate Buffered Saline (PBS) and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored using calipers. When tumors reach an average volume of approximately 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: The test compounds and vehicle control are administered according to the dosing regimen specified in Table 1. Formulations are prepared fresh daily.

  • Monitoring and Endpoints: Tumor volume and mouse body weight are measured three times per week. The general health of the animals is monitored daily. The study is concluded when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).

Visualized Pathways and Workflows

Figure 1: The PI3K/Akt/mTOR Signaling Pathway The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a critical cascade in cell survival and proliferation. The points of inhibition for the compared compound classes are indicated.

PI3K_Pathway Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor_PI3K This compound Compound X Inhibitor_PI3K->PI3K Inhibitor_mTOR Compound Y Inhibitor_mTOR->mTORC1

Caption: Key nodes of the PI3K/Akt/mTOR pathway and targets of inhibition.

Figure 2: Experimental Workflow for In Vivo Xenograft Study The diagram below outlines the sequential steps involved in conducting the in vivo xenograft study, from initial preparation to final data analysis.

Xenograft_Workflow Figure 2: Experimental Workflow for In Vivo Xenograft Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Analysis A 1. Propagate HCT-116 Cells C 3. Implant Tumor Cells Subcutaneously A->C B 2. Acclimatize Athymic Nude Mice B->C D 4. Monitor Tumor Growth C->D E 5. Randomize Mice into Groups D->E F 6. Administer Compounds Daily E->F G 7. Measure Tumor Volume & Body Weight F->G H 8. Conclude Study at Endpoint G->H I 9. Excise Tumors for PD Analysis H->I J 10. Analyze Data & Generate Report I->J

Caption: A step-by-step workflow for the preclinical xenograft model.

References

A Comparative Guide to Pyrimidine Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals. The efficient synthesis of these heterocyclic compounds is a cornerstone of medicinal chemistry and drug development. This guide provides a side-by-side comparison of major pyrimidine synthesis routes, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific applications.

Overview of Pyrimidine Synthesis Strategies

There are two primary approaches to pyrimidine synthesis: biological pathways and chemical synthesis. Biological routes, including the de novo and salvage pathways, are the methods employed by living organisms. Chemical synthesis offers a diverse toolbox of reactions for constructing the pyrimidine ring, with multicomponent reactions like the Biginelli reaction being particularly prominent. This guide will delve into these key methods, providing a comparative analysis of their principles, advantages, and limitations.

Biological Synthesis of Pyrimidines

De Novo Pyrimidine Synthesis

The de novo pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[1][2] This energy-intensive process is crucial for providing the necessary pyrimidines for DNA and RNA synthesis, especially in rapidly dividing cells.[] The pathway is tightly regulated, with key enzymes serving as control points.[2][4]

Key Steps:

  • Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPSII).[][5]

  • Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[5][6]

  • Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[2]

  • Oxidation: Dihydroorotate dehydrogenase oxidizes dihydroorotate to orotate.[2]

  • PRPP Addition: Orotate phosphoribosyltransferase adds a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[5]

  • Decarboxylation: OMP decarboxylase removes a carboxyl group from OMP to yield the first key pyrimidine nucleotide, uridine monophosphate (UMP).[5]

From UMP, other pyrimidine nucleotides like UTP, CTP, and TTP are synthesized through a series of enzymatic reactions.[7]

Logical Pathway Diagram:

de_novo_pathway cluster_start Starting Materials cluster_pathway De Novo Synthesis Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO₂ CO2->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate PRPP PRPP OMP Orotidine-5'-Monophosphate (OMP) PRPP->OMP Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Orotate->OMP UMP Uridine Monophosphate (UMP) OMP->UMP

De Novo Pyrimidine Synthesis Pathway
Pyrimidine Salvage Pathway

The salvage pathway is a recycling mechanism that reclaims pyrimidine bases and nucleosides from the degradation of DNA and RNA.[2][8] This pathway is less energy-consuming than de novo synthesis and is particularly important in non-proliferating cells.[8] Key enzymes in this pathway include thymidine phosphorylase and uridine phosphorylase, which convert pyrimidine bases into their respective nucleosides.[8]

Experimental Protocol: Thymidine Phosphorylase Activity Assay

This protocol is adapted from established methods for measuring the activity of thymidine phosphorylase, a key enzyme in the pyrimidine salvage pathway.[9][10]

Materials:

  • 0.1 M Tris-arsenate buffer, pH 6.5

  • 10 mM Thymidine solution

  • Protein sample (e.g., cell lysate)

  • 0.3 M NaOH

  • HPLC system with UV detector

Procedure:

  • Prepare a reaction mixture containing 0.1 M Tris-arsenate buffer, 10 mM thymidine, and the protein sample (1 mg/mL final protein concentration).

  • Prepare a blank mixture containing the same components except for the protein sample.

  • Incubate both the reaction and blank mixtures at 37°C for 1 hour.

  • Stop the reaction by adding 1 mL of 0.3 M NaOH.

  • Analyze the formation of thymine from thymidine using HPLC-UV by monitoring the eluate at 267 nm.

  • Quantify the amount of thymine produced by comparing it to a standard curve.

Chemical Synthesis of Pyrimidines

A variety of chemical methods have been developed for the synthesis of pyrimidines, with multicomponent reactions being particularly efficient. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy.

The Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[11][12] This reaction has been extensively studied and optimized, with numerous variations developed to improve yields and expand the substrate scope.

Experimental Workflow:

biginelli_workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Mixing Mix with Catalyst in Solvent Reactants->Mixing Reaction Heating (Conventional or Microwave) Mixing->Reaction Precipitation Cool and Precipitate Product Reaction->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Purification Recrystallize Product Isolation->Purification Product Pure Dihydropyrimidinone Purification->Product solid_phase_workflow Resin Solid Support (Resin) Coupling1 Couple First Reactant to Resin Resin->Coupling1 Reaction_Steps Sequential Addition of Other Reactants Coupling1->Reaction_Steps Washing Wash Resin to Remove Excess Reagents Reaction_Steps->Washing Cleavage Cleave Product from Resin Washing->Cleavage Product Pure Pyrimidine Derivative Cleavage->Product

References

A Comparative Spectroscopic Analysis of 6-Methyl-2-(methylthio)pyrimidin-4-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of the agrochemical intermediate, 6-Methyl-2-(methylthio)pyrimidin-4-amine, and its key precursors, 6-Methyl-2-thiouracil and 6-Methyl-2-(methylthio)pyrimidin-4-ol. This analysis is intended to assist researchers, scientists, and professionals in drug development and agrochemical synthesis in the identification and characterization of these compounds through common spectroscopic techniques.

The synthesis of this compound is a sequential process starting from 6-Methyl-2-thiouracil. This initial precursor undergoes methylation to form 6-Methyl-2-(methylthio)pyrimidin-4-ol, which is then aminated to yield the final product. The structural transformations at each step are clearly reflected in their respective spectroscopic data.

Synthetic Pathway Overview

The logical relationship between the studied compounds is illustrated in the following diagram:

G A 6-Methyl-2-thiouracil B 6-Methyl-2-(methylthio)pyrimidin-4-ol A->B Methylation C This compound B->C Amination

Caption: Synthetic pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound-CH₃ (ring)-SCH₃=CH- (ring)-NH₂ / -OH / -NH (ring)
6-Methyl-2-thiouracil 2.08N/A5.6912.26 (NH), 12.31 (NH)
6-Methyl-2-(methylthio)pyrimidin-4-ol 2.22.56.1~11-13 (OH)
This compound ~2.3~2.4~5.8~6.5

Note: Values for this compound are predicted based on closely related structures due to the lack of publicly available experimental data.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound-CH₃ (ring)-SCH₃=CH- (ring)C=S / C-SC=O / C-OC-N / C=N
6-Methyl-2-thiouracil 17.9N/A101.0175.0162.0155.0
6-Methyl-2-(methylthio)pyrimidin-4-ol ~18~14~105~170~165~160
This compound ~24~14~98~172N/A~164, ~162

Note: Values for 6-Methyl-2-(methylthio)pyrimidin-4-ol and this compound are predicted based on closely related structures and established chemical shift correlations.

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H / O-H StretchC-H StretchC=O StretchC=N / C=C StretchC=S Stretch
6-Methyl-2-thiouracil 3200-34002900-30001650-17001500-16001150-1250
6-Methyl-2-(methylthio)pyrimidin-4-ol 3000-3400 (broad)2900-30001640-16801550-1600N/A
This compound 3100-35002900-3000N/A1580-1650N/A

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)[M+H]⁺Key Fragments
6-Methyl-2-thiouracil 142143142, 127, 99, 84, 67
6-Methyl-2-(methylthio)pyrimidin-4-ol 156156.9156, 141, 113, 85
This compound 155156155, 140 (loss of -CH₃), 122 (loss of -SH), 110 (loss of -SCH₃), 80

Experimental Protocols

The following are general protocols for the spectroscopic analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Spectrum Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electrospray Ionization (ESI) or Electron Impact (EI) are common.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that covers the expected molecular weight of the compound and its potential fragments.

  • Fragmentation Analysis (MS/MS): For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern. This helps in confirming the structure by identifying characteristic neutral losses and fragment ions.

This guide provides a foundational spectroscopic reference for this compound and its precursors. The provided data and protocols are intended to facilitate the efficient and accurate characterization of these important chemical entities.

New Pyrimidine Derivatives Show Promise Against Established Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of pyrimidine-based compounds is demonstrating significant potential in preclinical studies, challenging the efficacy of well-established kinase inhibitors used in oncology. These novel derivatives are primarily being investigated as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases. The data from recent studies, summarized below, indicates that these emerging molecules, in some cases, exhibit superior or comparable inhibitory activity against various cancer cell lines when benchmarked against known drugs.

The pyrimidine scaffold has long been a cornerstone in the development of therapeutic agents, particularly in oncology.[1][2] Its unique structure allows for diverse chemical modifications, leading to compounds that can effectively target the ATP-binding sites of kinases, crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[1][3][4] Recent research has focused on synthesizing and evaluating new pyrimidine derivatives to overcome challenges such as drug resistance to existing therapies.[1][5]

Comparative Performance Analysis

The following tables present a summary of the in vitro performance of several new pyrimidine derivatives compared to established inhibitors across various cancer cell lines and specific kinase targets. The data is primarily presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 1: EGFR Kinase Inhibition

Compound/DrugTargetIC50 (nM)Reference
New Pyrimidine Derivative 10b EGFR8.29 ± 0.04[6]
New Pyrazolo[3,4-d]pyrimidine 16 EGFR Tyrosine Kinase0.034 µM (34 nM)[7]
New Pyrrolo[2,3-d]pyrimidine 46 EGFR3.76[8]
New Pyrrolo[2,3-d]pyrimidine 48 EGFR3.63[8]
New 2,4-di(arylamino)pyrimidine 100 EGFR-L858R/T790M/C797S5.51[5][9]
Erlotinib (Known Inhibitor)EGFR2.83 ± 0.05[6]
Osimertinib (Known Inhibitor)EGFR-L858R/T790MPositive Control[5][9]

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
New Pyrimidine-5-carbonitrile 11b HCT-116Colorectal Carcinoma3.37[10]
HepG-2Hepatocellular Carcinoma3.04[10]
MCF-7Breast Cancer4.14[10]
A549Non-small Cell Lung Cancer2.4[10]
New 1,3,4-Oxadiazole Pyrimidine-Pyrazine 9a PC3Prostate Cancer0.05 ± 0.007[11]
New Aminopyrimidine Derivative 2a Glioblastoma, TNBC, Oral Squamous, ColonVarious5-8 (at 48h)[12]
New Pyrido[3,2-d]pyrimidine 10e PC3, A549, MCF-7, Colo-205VariousHighly Potent (IC50 range 0.013-8.22 for series)[3]
Erlotinib (Known Inhibitor)HCT-116, HepG-2, MCF-7, A549VariousLess potent than 11b (4.5-8.4 times)[10]
Etoposide (Known Inhibitor)PC3, A549, MCF-7Various1.97 - 3.08[11]
Doxorubicin (Known Inhibitor)Hela, MCF-7, HepG-2VariousStandard Reference[13]

Experimental Protocols

The evaluation of these new pyrimidine derivatives and known inhibitors typically involves a series of standardized in vitro assays to determine their biological activity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is commonly used to measure the enzymatic activity of kinases like EGFR. The principle is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds (new pyrimidine derivatives and known inhibitors) and the kinase enzyme in a suitable buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate, and ATP to initiate the reaction. Then, add the test compounds at various concentrations. Include controls with no inhibitor (vehicle control) and a known inhibitor as a positive control.[5][9]

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the new pyrimidine derivatives and known inhibitors for a specified duration (e.g., 48 or 72 hours).[3][11]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 value.[11]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for many of the discussed pyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Pyrimidine Derivatives Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow for In Vitro Cytotoxicity Assay

The diagram below outlines the typical workflow for evaluating the cytotoxic effects of new compounds using a cell-based assay like the MTT assay.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adherence Allow Cells to Adhere (Overnight Incubation) seed_cells->adherence treatment Treat with Pyrimidine Derivatives & Known Inhibitors (Dose-Response) adherence->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4 hours) (Viable cells form formazan) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_plate Measure Absorbance (Plate Reader) solubilization->read_plate data_analysis Data Analysis: Calculate % Viability & IC50 read_plate->data_analysis end End data_analysis->end

References

Profiling the Cross-Reactivity of 6-Methyl-2-(methylthio)pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comprehensive cross-reactivity profiling of the novel compound 6-Methyl-2-(methylthio)pyrimidin-4-amine. Due to the limited publicly available data on its biological activity, this document outlines a series of recommended experimental procedures to characterize its selectivity and compare its performance against established kinase inhibitors with similar structural motifs. The pyrimidine scaffold, a core component of this compound, is a well-established hinge-binding motif for numerous kinases, making this enzyme class the primary focus of the proposed investigation.[1][2][3]

Rationale for Kinase-Focused Profiling

The 2,4-diaminopyrimidine core is a prevalent feature in a multitude of approved and investigational kinase inhibitors.[2][3] This structural element often facilitates critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Therefore, it is highly probable that this compound exhibits affinity for one or more protein kinases. A broad cross-reactivity profile is essential to identify its primary target(s), potential off-targets, and to inform its therapeutic potential and possible toxicities.

Proposed Comparator Compounds

To contextualize the activity of this compound, it is recommended to perform parallel profiling with well-characterized pyrimidine-based kinase inhibitors. The following compounds are suggested as comparators due to their known kinase targets and established profiles:

  • MRT67307: A known inhibitor of TBK1 and IKKε.

  • BX-912: Originally developed as a PDK1 inhibitor, it also potently inhibits TBK1.[2]

  • GSK8612: A selective TBK1 inhibitor.[2]

These comparators will serve as benchmarks for assessing the potency and selectivity of this compound.

Experimental Workflow for Cross-Reactivity Profiling

A multi-step approach is proposed to build a comprehensive cross-reactivity profile, starting with broad screening and progressing to more focused cellular assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Validation and Potency cluster_2 Phase 3: Selectivity and Functional Outcome A Compound Synthesis and QC B Broad Kinase Panel Screen (e.g., KINOMEscan) A->B C Initial Hit Identification (Primary Targets & Off-Targets) B->C D IC50 Determination for Primary Hits (Biochemical Assay) C->D E Cellular Target Engagement Assay (e.g., NanoBRET) D->E F Cellular Phosphorylation Assay E->F G Cell Proliferation/Viability Assay (in relevant cell lines) F->G H Downstream Signaling Pathway Analysis (Western Blot) G->H I Comparative Data Analysis H->I

Caption: Proposed experimental workflow for cross-reactivity profiling.

Data Presentation: Comparative Kinase Inhibition

The following tables are templates for presenting the quantitative data obtained from the proposed experiments.

Table 1: KINOMEscan Profiling Results (% Control at 1 µM)

Kinase TargetThis compoundMRT67307BX-912GSK8612
TBK1 Experimental DataKnown DataKnown DataKnown Data
IKKε Experimental DataKnown DataKnown DataKnown Data
AURKB Experimental DataKnown DataKnown DataKnown Data
JAK2 Experimental DataKnown DataKnown DataKnown Data
MARK3 Experimental DataKnown DataKnown DataKnown Data
DRAK1 Experimental DataKnown DataKnown DataKnown Data
... (additional kinases)............

Lower % control values indicate stronger binding.

Table 2: Biochemical IC50 Values for Key Kinase Targets

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)AURKB IC50 (nM)
This compound Experimental DataExperimental DataExperimental Data
MRT67307 Literature ValueLiterature ValueLiterature Value
BX-912 Literature ValueLiterature ValueLiterature Value
GSK8612 Literature ValueLiterature ValueLiterature Value

Table 3: Cellular IC50 Values from Phosphorylation and Proliferation Assays

CompoundCellular pTBK1 IC50 (nM)Cell Line Proliferation IC50 (nM)
This compound Experimental DataExperimental Data
MRT67307 Literature ValueLiterature Value
BX-912 Literature ValueLiterature Value
GSK8612 Literature ValueLiterature Value

Experimental Protocols

KINOMEscan Competition Binding Assay

This assay provides a broad, unbiased assessment of compound binding to a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[4]

Methodology:

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.[4]

  • Competition Assay: The test compound (e.g., this compound) is incubated with the DNA-tagged kinase and the immobilized ligand.[4][5]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[4][5] Results are typically reported as a percentage of the control (vehicle-treated) sample.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay is used to determine the IC50 values of the compound against specific kinases identified in the initial screen.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[6][7]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate + Unused ATP A->B Incubation C Unused ATP Depletion B->C Terminate Reaction D ADP converted to ATP C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F

References

Safety Operating Guide

Safe Disposal of 6-Methyl-2-(methylthio)pyrimidin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Methyl-2-(methylthio)pyrimidin-4-amine, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it must be handled as hazardous waste.

Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation[2][3].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and dust, preventing serious irritation[2][3].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination[2].
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated[2][3].To prevent inhalation and respiratory irritation[2][3].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible, and sealable hazardous waste container. This includes any contaminated items such as weighing paper, pipette tips, and gloves.

  • Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste, as it may retain residual amounts of the chemical. If local regulations permit, thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

2. Labeling:

  • Clearly and accurately label the hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: 24888-93-5[1]

    • The associated hazards (e.g., Harmful, Irritant)

    • The date of accumulation

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents[2][4].

4. Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Always follow all institutional, local, state, and federal regulations for hazardous waste disposal[2]. Do not dispose of this chemical down the drain or in the regular trash[5][6].

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity.

  • If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Wear the PPE outlined in Table 1.

3. Contain and Clean the Spill:

  • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

  • For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Place the absorbent material into a sealed hazardous waste container.

4. Decontaminate the Area:

  • Clean the spill area with a suitable solvent or detergent and water.

  • Collect all cleaning materials as hazardous waste.

5. Report the Spill:

  • Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Processing Processing cluster_FinalSteps Final Steps PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Collect Solid Waste & Contaminated Materials PPE->SolidWaste LiquidWaste Collect Liquid Waste (if applicable) PPE->LiquidWaste Container Use Designated, Sealed Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Label Label Container Clearly (Name, Hazards, Date) Container->Label Storage Store in Secure Waste Accumulation Area Label->Storage EHS Contact EHS for Pickup and Disposal Storage->EHS

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6-Methyl-2-(methylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyl-2-(methylthio)pyrimidin-4-amine. The following procedures are based on the compound's known hazards and best practices for handling similar pyrimidine derivatives in a laboratory setting.

Hazard Identification:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07, and the signal word is "Warning"[1].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety when working with this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][4] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[3][5]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[2][3][4] For compounds with unknown toxicity, double gloving or using a more resistant glove type is recommended.[3] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[2][4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the powder and generating dust.[6] A full-face respirator may be necessary in some situations.[2][4]
General Standard Laboratory AttireLong pants and closed-toe shoes are required as standard laboratory practice.[2][5]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[6][7]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4][6]

  • Gather all necessary PPE and ensure it is in good condition.

  • Keep the container tightly closed when not in use.[6][7]

Handling:

  • Avoid contact with skin, eyes, and clothing.[6][7]

  • Minimize dust generation and accumulation when handling the solid form.[6]

  • Avoid breathing dust, vapor, mist, or gas.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2][6][8]

  • Do not eat, drink, or smoke in the laboratory.[7][9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[2][6]

  • Disposal Route: Dispose of the chemical and contaminated materials through an approved waste disposal plant, following all local, regional, and national regulations.[7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[10]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7]
Skin Contact Remove all contaminated clothing and shoes immediately.[6][7] Wash off with soap and plenty of water.[7] Get medical aid if irritation develops and persists.[6]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[6][7] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Call a poison center or doctor if you feel unwell.[7][11]
Ingestion Do NOT induce vomiting.[4][6] Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person.[4][6] Call a poison center or doctor immediately.[4][7]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[2][4]

  • Ensure adequate ventilation.[4][6]

  • Wear appropriate PPE as outlined above.

  • Vacuum or sweep up the material and place it into a suitable, sealed disposal container.[6]

  • Avoid generating dusty conditions.[6]

  • Clean the spill area thoroughly.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify accessible eyewash station and safety shower prep2 Work in a well-ventilated fume hood prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/handle the chemical prep3->handle1 Proceed to handling handle2 Avoid dust generation handle1->handle2 spill Spill Occurs handle1->spill Potential Incident exposure Personal Exposure handle1->exposure Potential Incident handle3 Keep container closed handle2->handle3 disp1 Collect waste in a sealed container handle3->disp1 End of experiment disp2 Label waste container appropriately disp1->disp2 disp3 Dispose via approved waste management disp2->disp3 spill_proc Follow spill cleanup procedure spill->spill_proc exposure_proc Follow first-aid measures exposure->exposure_proc

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.